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2-(2-Aminothiazol-4-yl)propan-2-ol Documentation Hub

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  • Product: 2-(2-Aminothiazol-4-yl)propan-2-ol

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of 2-(2-Aminothiazol-4-yl)propan-2-ol: A Privileged Scaffold in Medicinal Chemistry

Document Type: Technical Whitepaper Target Audience: Discovery Chemists, Process Scientists, and Pharmacologists Executive Summary In contemporary drug discovery, the 2-aminothiazole motif is recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Discovery Chemists, Process Scientists, and Pharmacologists

Executive Summary

In contemporary drug discovery, the 2-aminothiazole motif is recognized as a "privileged scaffold," frequently deployed as a hinge-binding pharmacophore in kinase inhibitors and as a core structural element in advanced cephalosporin antibiotics. 2-(2-Aminothiazol-4-yl)propan-2-ol (PubChem CID: 23093022) represents a highly specialized derivative of this class. By incorporating a bulky, tertiary alcohol (propan-2-ol) at the C4 position of the thiazole ring, this molecule achieves a unique balance of hydrogen-bonding capacity, steric shielding, and metabolic stability.

This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating synthetic methodology grounded in causality, and explores its logical application in rational drug design.

Structural Architecture & Physicochemical Profile

The utility of 2-(2-Aminothiazol-4-yl)propan-2-ol stems directly from its physicochemical properties. The molecule presents a highly orthogonal functional landscape: the 2-amino group acts as a potent hydrogen bond donor/acceptor, the aromatic thiazole core facilitates


 stacking, and the tertiary alcohol provides a uniquely positioned interaction node that resists rapid metabolic oxidation.
Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the molecule's behavior in both synthetic workflows and biological systems .

PropertyValuePharmacological Implication
Molecular Formula C₆H₁₀N₂OSDefines the foundational atomic composition.
Molecular Weight 158.22 g/mol Highly fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
Predicted XlogP 1.02Optimal lipophilicity for aqueous solubility while maintaining membrane permeability.
Hydrogen Bond Donors 2 (-NH₂, -OH)Enables strong anchoring in target protein binding pockets.
Hydrogen Bond Acceptors 3 (N, N, O)Facilitates interaction with backbone amides in kinase hinge regions.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.

Upstream Precursor Synthesis: Chemoselective Alpha-Bromination

The synthesis of the target aminothiazole requires the critical electrophilic precursor 1-bromo-3-hydroxy-3-methylbutan-2-one . Generating this precursor requires precise chemoselectivity to avoid dehydrating the sensitive tertiary alcohol.

Protocol & Causality

Step 1: Dissolve 3-hydroxy-3-methylbutan-2-one in anhydrous dichloromethane (DCM). Step 2: Add 0.1 equivalents of p-toluenesulfonic acid (p-TSA) and cool to 0°C. Step 3: Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise .

Causality of Experimental Choices: The choice of NBS over molecular bromine (Br₂) is dictated by chemoselectivity. Br₂ generates harsh hydrobromic acid (HBr) as a bulk byproduct, which rapidly catalyzes the dehydration of the tertiary alcohol into an alkene. NBS, activated by catalytic p-TSA, provides a controlled, low-concentration release of active bromonium ions, strictly limiting the reaction to the desired alpha-carbon while preserving the propan-2-ol moiety.

Core Synthesis: The Modified Hantzsch Pathway

The construction of the 2-aminothiazole core relies on a modified Hantzsch thiazole synthesis. This reaction is a highly efficient cascade involving intermolecular S-alkylation followed by intramolecular cyclization and dehydration.

ReactionMechanism A Thiourea (Nucleophile) C S-Alkylation Intermediate A->C Sn2 Attack B Alpha-Haloketone (Electrophile) B->C Br- Leaves D Cyclization Intermediate C->D Intramolecular Attack E Aminothiazole Product D->E -H2O (Aromatization)

Figure 1: Mechanistic pathway of the modified Hantzsch thiazole synthesis.

Step-by-Step Experimental Workflow

ExperimentalWorkflow S1 Step 1: Reagent Prep Thiourea in Abs. EtOH S2 Step 2: Electrophile Addition Add Haloketone at 0-5°C S1->S2 S3 Step 3: Thermal Cyclization Reflux at 78°C for 3h S2->S3 Controlled Exotherm S4 Step 4: Validation TLC (DCM:MeOH 9:1) S3->S4 Reaction Completion S5 Step 5: Neutralization Na2CO3 (aq) to pH 8 S4->S5 If complete S6 Step 6: Isolation EtOAc Extraction S5->S6 Free-basing

Figure 2: Step-by-step experimental workflow for synthesizing the aminothiazole scaffold.

Protocol & Causality:

  • Reagent Preparation: Dissolve 1.0 equivalent of thiourea in absolute ethanol. Causality: Absolute ethanol is selected as a protic solvent that stabilizes the transition state of the initial nucleophilic substitution. The exclusion of water prevents competitive hydrolysis of the alpha-haloketone.

  • Electrophile Addition: Add 1.05 equivalents of 1-bromo-3-hydroxy-3-methylbutan-2-one dropwise at 0–5°C. Causality: The initial S-alkylation is highly exothermic. Dropwise addition at low temperatures prevents thermal degradation or polymerization of the reactive electrophile.

  • Thermal Cyclization: Heat the reaction mixture to reflux (78°C) for 3 hours. Causality: While S-alkylation occurs rapidly at low temperatures, the subsequent nucleophilic attack of the nitrogen onto the carbonyl carbon and the final dehydration step require a higher activation energy. Refluxing ethanol provides the exact thermal window needed to drive aromatization without degrading the product.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. Causality: This ensures the protocol is self-validating. The complete disappearance of the UV-inactive haloketone and the emergence of a highly UV-active spot (due to the newly formed conjugated thiazole ring) definitively confirms reaction completion.

  • Neutralization & Isolation: Evaporate the ethanol, dissolve the crude residue in water, and adjust to pH 8 using saturated aqueous Na₂CO₃. Extract with ethyl acetate (EtOAc). Causality: The reaction generates HBr, yielding the product as a hydrobromide salt. Na₂CO₃ is chosen as a mild base because it effectively deprotonates the aminothiazole (pKa ~5.3) into its free base form without risking base-catalyzed side reactions that stronger bases (like NaOH) might induce. EtOAc efficiently partitions the moderately polar free base (XlogP 1.02) from the aqueous phase .

Pharmacological & Drug Development Implications

In medicinal chemistry, the spatial arrangement of functional groups dictates target affinity. 2-(2-Aminothiazol-4-yl)propan-2-ol is meticulously engineered to exploit specific binding environments.

PharmacophoreModel Core 2-(2-Aminothiazol-4-yl) propan-2-ol N1 2-Amino Group (H-Bond Donor) Core->N1 N2 Thiazole Core (Hydrophobic/Pi-Pi) Core->N2 N3 Propan-2-ol Motif (Steric Bulk & H-Bond) Core->N3 T1 Kinase Hinge Region N1->T1 Anchoring T2 Aromatic Cleft N2->T2 Alignment T3 Solvent Exposed Pocket N3->T3 Shielding

Figure 3: Logical relationship between structural motifs and target binding environments.

The Tertiary Alcohol Advantage

A critical design feature of this scaffold is the tertiary nature of the propan-2-ol group. Primary and secondary alcohols are notorious metabolic liabilities, rapidly oxidized by hepatic alcohol dehydrogenases (ADHs) and cytochrome P450 enzymes into aldehydes and ketones, leading to poor in vivo half-lives. Because the hydroxyl group in 2-(2-Aminothiazol-4-yl)propan-2-ol is attached to a fully substituted tertiary carbon, it is highly resistant to oxidative metabolism. This allows the molecule to maintain its hydrogen-bonding capabilities in the solvent-exposed regions of a protein target without sacrificing pharmacokinetic stability.

References

  • PubChem Compound Summary for CID 23093022, 2-(2-Aminothiazol-4-yl)propan-2-ol Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of Novel Imidazotetrazines Source: Nottingham ePrints, University of Nottingham URL:[Link]

  • C6H10N2OS - Explore - PubChemLite Source: PubChemLite, University of Luxembourg URL:[Link]

Exploratory

Suppliers and price for 2-(2-Aminothiazol-4-yl)propan-2-ol research grade

This guide details the technical profile, procurement landscape, and quality assurance protocols for 2-(2-Aminothiazol-4-yl)propan-2-ol (CAS 752242-49-2). CAS: 752242-49-2 | Grade: Research / Pharma Intermediate Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, procurement landscape, and quality assurance protocols for 2-(2-Aminothiazol-4-yl)propan-2-ol (CAS 752242-49-2).

CAS: 752242-49-2 | Grade: Research / Pharma Intermediate

Executive Summary

2-(2-Aminothiazol-4-yl)propan-2-ol is a specialized heterocyclic building block primarily utilized in the development of beta-3 adrenergic receptor agonists (e.g., Mirabegron analogs). Structurally, it features a thiazole ring substituted at the 4-position with a tertiary alcohol moiety (2-hydroxypropan-2-yl).

Unlike the standard Mirabegron intermediate [2-(2-aminothiazol-4-yl)acetic acid], this compound contains a tertiary alcohol, making it resistant to oxidation and metabolic hydrolysis. It is critical for Structure-Activity Relationship (SAR) studies focusing on metabolic stability and polarity tuning.

Key Procurement Insight: This is a non-commodity research chemical . It is not available in bulk metric tons from generic aggregators but is sourced as a high-value building block from specialized discovery chemistry vendors (e.g., Enamine, Sigma-Aldrich).

Technical Specifications & Chemical Identity

ParameterSpecification
Chemical Name 2-(2-Aminothiazol-4-yl)propan-2-ol
CAS Number 752242-49-2
Molecular Formula C₆H₁₀N₂OS
Molecular Weight 158.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~5.3 (Thiazole nitrogen), ~13.5 (Hydroxyl)
Storage 2–8°C (Short term), -20°C (Long term); Hygroscopic

Market Landscape: Suppliers & Pricing

Note: Prices are estimates based on Q1 2025 market data for research-grade heterocyclic building blocks. Always verify current quotes.

Primary Suppliers (Verified)

The supply chain for CAS 752242-49-2 is consolidated among "Discovery Chemistry" providers rather than bulk chemical manufacturers.

SupplierCatalog / SKUPurityPack SizeEstimated Price (USD)Lead Time
Enamine EN300-7682807>95%100 mg$120 - $1801-2 Weeks
Sigma-Aldrich ENAH93E741BF>95%1 g$450 - $6002-3 Weeks
ChemScene Custom Quote>98%5 gInquire3-4 Weeks
MolPort Aggregator>95%VariousMarket RateVaries
Procurement Strategy
  • Direct Sourcing: For quantities <5g, order directly through Enamine or Sigma-Aldrich (via the Enamine collaboration) to ensure batch traceability.

  • Custom Synthesis: For >100g requirements, this compound is typically made-to-order. The synthesis (detailed below) is scalable but requires 4-6 weeks for process optimization.

  • Purity Validation: Always request a 1H-NMR and LC-MS trace. Commercial batches often contain 1-3% residual salts (hydrobromide/hydrochloride) from the Hantzsch synthesis if not properly neutralized.

Scientific Integrity: Synthesis & Quality Control

Primary Synthetic Route (Hantzsch Thiazole Synthesis)

The most robust synthesis involves the condensation of 1-bromo-3-hydroxy-3-methylbutan-2-one with thiourea . This route is preferred over others due to high regioselectivity.

Mechanism:

  • Bromination: 3-Hydroxy-3-methylbutan-2-one is brominated (Br₂/MeOH) to form the

    
    -haloketone.
    
  • Cyclization: The

    
    -haloketone reacts with thiourea. The sulfur attacks the 
    
    
    
    -carbon (SN2), followed by cyclization of the amine onto the carbonyl, dehydration, and aromatization to form the thiazole ring.

Synthesis Start 3-Hydroxy-3-methyl butan-2-one Step1 Bromination (Br2, MeOH) Start->Step1 Inter 1-Bromo-3-hydroxy- 3-methylbutan-2-one Step1->Inter Step2 Hantzsch Coupling (Thiourea, EtOH, Reflux) Inter->Step2 Product 2-(2-Aminothiazol-4-yl) propan-2-ol (CAS 752242-49-2) Step2->Product

Figure 1: Hantzsch synthesis pathway for the target compound.

Quality Control (QC) Protocols

To validate "Research Grade" status (>97%), the following analytical methods are required.

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Thiazole absorption) and 210 nm.

  • Acceptance Criteria: Main peak >97% area.[1]

B. 1H-NMR Validation (DMSO-d₆, 400 MHz)
  • Diagnostic Signals:

    • 
       ~6.30 ppm (s, 1H): Thiazole C5-H proton.
      
    • 
       ~6.80 ppm (bs, 2H): -NH₂ protons (Exchangeable with D₂O).
      
    • 
       ~4.90 ppm (s, 1H): -OH proton.
      
    • 
       ~1.35 ppm (s, 6H): Gem-dimethyl protons (-C(CH₃)₂).
      
  • Impurity Check: Look for multiplets at

    
     3.5-4.0 ppm indicating unreacted bromoketone or solvent entrapment.
    

Handling & Stability

  • Hygroscopicity: The tertiary alcohol and amine groups make the solid moderately hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Long-term storage of solutions should be at -80°C to prevent oxidative degradation of the aminothiazole ring (browning).

  • Safety:

    • GHS Classification: Warning.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Procurement Decision Tree

Use this workflow to determine the correct sourcing channel based on your project phase.

Procurement Start Determine Requirement Scale Scale Needed? Start->Scale Small < 5 Grams (Discovery/Screening) Scale->Small Large > 100 Grams (Process Dev/Pilot) Scale->Large Vendor1 Buy from Catalog (Enamine / Sigma) Small->Vendor1 Vendor2 Contract Manufacturing (CRO / CDMO) Large->Vendor2 QC Internal QC Check (NMR + HPLC) Vendor1->QC Vendor2->QC Action Release for Use QC->Action

Figure 2: Decision logic for sourcing CAS 752242-49-2.

References

  • Sigma-Aldrich. Product Specification: 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol. Catalog No. ENAH93E741BF. Link

  • Enamine Store. Building Block: 2-(2-aminothiazol-4-yl)propan-2-ol. Catalog No. EN300-7682807. Link

  • PubChem. Compound Summary: 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol.[2] CID 135432988. Link

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry reference for the synthesis method).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(2-Aminothiazol-4-yl)propan-2-ol via Hantzsch Cyclization

Introduction 2-Aminothiazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antibacterial agents, anti-inflammatory drugs, and adrenergic r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Aminothiazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antibacterial agents, anti-inflammatory drugs, and


 adrenergic receptor agonists such as Mirabegron[1][2]. The targeted molecule, 2-(2-aminothiazol-4-yl)propan-2-ol, represents a highly functionalized building block where the thiazole ring is substituted with a sterically hindered tertiary alcohol[3]. This application note details a robust, self-validating protocol for synthesizing this compound from thiourea and 1-bromo-3-hydroxy-3-methylbutan-2-one using the classical Hantzsch thiazole synthesis[4].
Mechanistic Rationale & Experimental Design

The Hantzsch thiazole synthesis is the premier methodology for constructing 1,3-thiazole heterocycles[5][6]. The reaction design relies on the predictable reactivity between a thioamide (thiourea) and an


-haloketone[7][8].
  • Electrophile Selection : To install the 2-hydroxypropan-2-yl moiety at the 4-position of the thiazole, 1-bromo-3-hydroxy-3-methylbutan-2-one is utilized as the

    
    -haloketone. The bromine atom serves as an excellent leaving group for the initial substitution.
    
  • Reaction Cascade :

    • 
       Alkylation : The highly nucleophilic sulfur atom of thiourea attacks the 
      
      
      
      -carbon of the haloketone, displacing the bromide ion to form an S-alkylisothiouronium salt[4][8].
    • Cyclization : The unsubstituted nitrogen of the isothiouronium moiety undergoes intramolecular nucleophilic addition to the adjacent carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate[4][8].

    • Dehydration : Thermally driven elimination of a water molecule yields the thermodynamically stable, aromatic 2-aminothiazole system[7][8].

  • Solvent & Temperature Causality : Absolute ethanol is selected as the solvent because it provides optimal solubility for both the polar thiourea and the organic haloketone. Furthermore, its boiling point (78 °C) perfectly aligns with the activation energy required to drive the dehydration step without inducing thermal degradation of the tertiary alcohol[4][9].

Materials and Reagents
Reagent / MaterialCAS NumberEquivalentsFunction
Thiourea62-56-61.00Nucleophile / N-S source
1-Bromo-3-hydroxy-3-methylbutan-2-one23386-78-91.05Electrophile
Ethanol (Absolute)64-17-510 VolReaction Solvent
Sodium Bicarbonate (

)
144-55-81.50Neutralization Agent
Ethyl Acetate141-78-6-Extraction Solvent
Step-by-Step Experimental Protocol

Self-Validating Checkpoint System: This protocol includes built-in physical and chemical indicators to verify reaction progression.

Step 1: Reaction Setup

  • Equip a clean, oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend thiourea (10.0 mmol, 0.76 g) in 15 mL of absolute ethanol. Stir at 400 rpm at room temperature.

Step 2: Electrophile Addition 3. Weigh 1-bromo-3-hydroxy-3-methylbutan-2-one (10.5 mmol, 1.90 g). 4. Add the


-haloketone dropwise to the thiourea suspension over 5 minutes.
Causality & Validation: A slight exotherm and the dissolution of thiourea into a homogeneous solution indicate the successful initiation of the 

alkylation step[7].

Step 3: Cyclization and Dehydration 5. Heat the reaction mixture to reflux (75–80 °C) using an oil bath or heating mantle. 6. Maintain reflux for 2 to 3 hours. Causality & Validation: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The disappearance of the thiourea spot (stains dark under UV or with iodine) and the emergence of a new, lower-Rf UV-active spot confirms the formation of the thiazole ring[8].

Step 4: Workup and Neutralization 7. Cool the reaction mixture to room temperature. At this stage, the product exists as a hydrobromide salt due to the generation of HBr during the reaction[7][8]. 8. Concentrate the ethanol under reduced pressure using a rotary evaporator. 9. Suspend the crude viscous residue in 20 mL of deionized water. 10. Slowly add a 5% aqueous


 solution dropwise while stirring vigorously.
Causality & Validation: Effervescence (

gas evolution) will occur. Continue addition until the pH of the aqueous layer reaches 7.5–8.0. Neutralizing the hydrobromide salt converts the product to its free base, which will precipitate as a solid[7][8].

Step 5: Isolation and Purification 11. Extract the neutralized aqueous mixture with ethyl acetate (3


 20 mL).
12. Wash the combined organic layers with 20 mL of brine, dry over anhydrous 

, and filter. 13. Evaporate the solvent in vacuo to yield the crude 2-(2-aminothiazol-4-yl)propan-2-ol. 14. Recrystallize from a minimal amount of hot ethanol/water to afford the pure product.
Reaction Workflow & Mechanism Diagram

Hantzsch_Workflow SM Thiourea + 1-Bromo-3-hydroxy-3-methylbutan-2-one Step1 Nucleophilic Attack (SN2) (Room Temp) SM->Step1 Int1 S-Alkylisothiouronium Salt (Intermediate) Step1->Int1 Step2 Intramolecular Cyclization (Reflux) Int1->Step2 Int2 Hydroxythiazoline (Intermediate) Step2->Int2 Step3 Dehydration (-H2O) (Reflux) Int2->Step3 Product 2-(2-Aminothiazol-4-yl)propan-2-ol (Hydrobromide Salt) Step3->Product Base Neutralization (5% NaHCO3) Product->Base FreeBase 2-(2-Aminothiazol-4-yl)propan-2-ol (Free Base) Base->FreeBase

Mechanistic workflow of the Hantzsch thiazole synthesis including neutralization.

Quantitative Data & Optimization Summary

The following table summarizes the expected outcomes based on varying reaction parameters during the optimization of the Hantzsch synthesis[9]:

Solvent SystemTemperatureReaction TimeCatalyst / AdditiveExpected Yield (%)Purity (LC-MS)
Ethanol (Absolute)Reflux (78 °C)2 - 3 hNone (Standard)85 - 88%> 95%
MethanolReflux (65 °C)4 - 5 hNone80 - 84%> 92%
THFReflux (66 °C)8 - 10 hNone60 - 65%> 85%
Ethanol / Water (1:1)50 °C1 hUltrasonic Irradiation89 - 92%> 96%

Note: Ultrasonic irradiation has been shown to accelerate the cyclization process and improve the overall yield of Hantzsch thiazole derivatives by enhancing mass transfer[9].

References
  • Title: WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)
  • Title : An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source : MDPI URL :[Link]

  • Title : An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source : PMC (NIH) URL : [Link]

  • Title : Hantzsch Thiazole Synthesis Source : Chem Help Asap URL : [Link]

  • Title : Recent Development in the Synthesis of Thiazoles Source : PubMed (NIH) URL :[Link]

  • Title : Hantzsch Thiazole Synthesis Source : SynArchive URL : [Link]

  • Title : Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source : MDPI URL :[Link]

Sources

Application

Application Note: Crystallization Systems for 2-(2-Aminothiazol-4-yl)propan-2-ol

This Application Note and Protocol Guide provides a comprehensive technical framework for the purification of 2-(2-Aminothiazol-4-yl)propan-2-ol , a critical intermediate in the synthesis of the -adrenergic agonist, Mira...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide provides a comprehensive technical framework for the purification of 2-(2-Aminothiazol-4-yl)propan-2-ol , a critical intermediate in the synthesis of the


-adrenergic agonist, Mirabegron.

Executive Summary & Chemical Context

The synthesis of 2-(2-Aminothiazol-4-yl)propan-2-ol (hereafter referred to as Intermediate-A ) typically involves the Hantzsch thiazole synthesis, condensing thiourea with an


-haloketone (e.g., 1-bromo-3-hydroxy-3-methylbutan-2-one). While the reaction is robust, the crude product often contains specific impurities that complicate downstream processing:
  • Hantzsch Byproducts: Unreacted thiourea, dithiazolyl impurities, and polymeric tars.

  • Inorganic Salts: Hydrobromide or hydrochloride salts generated during cyclization.

  • Color Bodies: Oxidation products of the aminothiazole ring (often turning the product pink/brown).

Intermediate-A possesses a unique solubility profile due to its amphiphilic nature :

  • 2-Aminothiazole core: Basic (

    
    ), capable of H-bonding.
    
  • Tertiary Alcohol tail: Increases polarity and water solubility compared to simple alkyl-thiazoles.

This guide outlines a Dual-Mode Purification Strategy utilizing pH-controlled precipitation followed by solvent-specific recrystallization to achieve


 purity.

Solubility Profiling & Solvent Selection

The choice of solvent is dictated by the "Impurity Rejection Principle." We must select a system where the target molecule exhibits a steep solubility curve (high


 vs. 

) while impurities remain dissolved or insoluble at all temperatures.
Table 1: Solubility Matrix for Intermediate-A
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
Water (pH > 10) ModerateLowExcellent for inorganic salts; poor for organic tars.Primary Isolation
Toluene HighLowExcellent for polar tars and color bodies.Polishing Step
Ethanol/Water (1:3) HighModerateGood general purification; risk of yield loss due to alcohol group.Alternative
Ethyl Acetate ModerateVery LowGood anti-solvent candidate; requires heptane addition.Low Yield Risk
Mechanistic Insight: The "Toluene Effect"

While Intermediate-A is polar, Toluene is often the superior solvent for the final "polishing" crystallization.

  • Mechanism: The tertiary alcohol and amine groups form intermolecular hydrogen bonds in the crystal lattice that are energetically favorable, allowing the molecule to pack out of the non-polar toluene upon cooling.

  • Benefit: Highly polar degradation products and polymeric "oils" do not integrate into the lattice and remain in the mother liquor.

Experimental Protocols

Protocol A: Crude Isolation via pH-Swing Precipitation

Use this protocol to isolate the free base from the reaction mixture (typically an aqueous acidic solution).

Reagents:

  • Crude Reaction Mixture (Acidic, pH < 1)

  • 50% w/w Sodium Hydroxide (NaOH)

  • Activated Carbon (Optional)

Workflow:

  • Clarification: Filter the acidic reaction mixture through a Celite pad to remove insoluble tars.

  • Decolorization: Add Activated Carbon (5 wt% relative to theoretical yield) to the filtrate. Stir at 50°C for 30 minutes. Filter hot.

  • Neutralization (Critical Step):

    • Cool filtrate to 10–15°C .

    • Slowly add 50% NaOH dropwise. Monitor pH continuously.

    • Observation: Solids will begin to nucleate around pH 4–5.

    • Target Endpoint: Adjust pH to 10.0–11.0 . (The free base is least soluble here).

  • Aging: Stir the slurry at 5°C for 2 hours to ripen crystals (Ostwald ripening).

  • Filtration: Collect solids via vacuum filtration.[1] Wash cake with ice-cold water (2x bed volume).

  • Drying: Dry under vacuum at 45°C. Note: Product may still be slightly colored (off-white/pale yellow).

Protocol B: High-Purity Recrystallization (The Toluene Method)

Use this protocol to upgrade purity from ~95% to >99.5% and remove color.

Reagents:

  • Crude Intermediate-A (from Protocol A)

  • Toluene (Reagent Grade)

  • Seed Crystals (Optional, >99% pure)

Step-by-Step Methodology:

  • Dissolution:

    • Charge Crude Intermediate-A (10 g) into a reactor.

    • Add Toluene (60 mL, 6 volumes).

    • Heat to 85–90°C (Reflux).

    • Checkpoint: The solution should be clear. If "oiling out" occurs, add minimal Ethanol (1-2 mL) to homogenize, though this reduces yield.

  • Hot Filtration (Safety Critical):

    • If insoluble particulates remain, filter the hot solution through a pre-heated sintered glass funnel.

  • Controlled Cooling (Crystallization):

    • Cool the solution linearly from 90°C to 60°C over 30 minutes.

    • Seeding: At 60°C (metastable zone), add Seed Crystals (0.1 wt%).

    • Hold at 60°C for 30 minutes to establish crystal growth.

    • Cool to 0–5°C over 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Displace mother liquor with cold Toluene (1 volume).

    • Final Wash: Wash with Hexane or Heptane (1 volume) to remove residual Toluene (aids drying).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization of Workflows

Figure 1: Purification Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture (Acidic Solution) Clarify Filtration & Carbon Treat Start->Clarify Neutralize pH Adjustment (pH 10-11) Precipitation Clarify->Neutralize Remove Tars CrudeSolid Crude Solid Isolated (Purity ~95%) Neutralize->CrudeSolid Free Base Formation Decision Select Recrystallization Solvent CrudeSolid->Decision PathA Solvent: Toluene (Best for Color Removal) Decision->PathA Organic Impurities High PathB Solvent: Water/EtOH (Best for Salt Removal) Decision->PathB Inorganic Salts High Final Pure Crystals (>99.5% HPLC) PathA->Final Cooling Crystallization PathB->Final Evaporative/Cooling

Caption: Decision tree for isolating Intermediate-A based on crude purity profile.

Figure 2: Toluene Recrystallization Temperature Profile

This diagram details the critical temperature ramp required to avoid "oiling out."

TempProfile Step1 Dissolution 90°C Step2 Nucleation 60°C Step1->Step2 Slow Cool (Avoid Shock) Step3 Growth 60°C -> 20°C Step2->Step3 Seeding Point Step4 Isolation 0°C Step3->Step4 Maximize Yield

Caption: Optimized temperature ramp for Toluene recrystallization to ensure crystalline habit.

Troubleshooting & Optimization

Common Failure Mode: "Oiling Out"

Symptom: Upon cooling, the product separates as a sticky oil droplets rather than crystals. Cause: Cooling too rapidly or the solvent is too non-polar for the specific impurity profile. Solution:

  • Re-heat to dissolve the oil.

  • Seed the solution at a higher temperature (

    
    ).
    
  • Add Co-solvent: Add 1-2% Isopropanol (IPA) to increase the solvent polarity slightly, keeping the oil in solution longer to allow nucleation.

Polymorph Control

Aminothiazoles can exhibit polymorphism.[2] The Toluene method typically yields the stable crystalline form (often designated Form A or I in patents) due to the slow growth conditions. Rapid precipitation from water (Protocol A) may yield amorphous or metastable forms; therefore, Protocol B is mandatory for GMP consistency.

References

  • Preparation methods for Mirabegron and intermediate thereof. CN103387500A.[3] Google Patents.[3] Retrieved from

  • Process for the preparation of 2-aminothiazole derivatives. US6346532B1. United States Patent.
  • Solubility and Stability of Pharmaceuticals in Solvents. MDPI Pharmaceutics. Retrieved from [Link]

  • Purification of Heterocyclic Amines. Journal of Organic Chemistry Protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted thiourea from 2-(2-Aminothiazol-4-yl)propan-2-ol product

An essential, yet often challenging, step in the synthesis of 2-(2-Aminothiazol-4-yl)propan-2-ol via the Hantzsch thiazole synthesis is the removal of unreacted thiourea. Due to its high polarity and water solubility, th...

Author: BenchChem Technical Support Team. Date: March 2026

An essential, yet often challenging, step in the synthesis of 2-(2-Aminothiazol-4-yl)propan-2-ol via the Hantzsch thiazole synthesis is the removal of unreacted thiourea. Due to its high polarity and water solubility, thiourea can persist through initial workups, contaminating the final product and interfering with subsequent reactions or biological assays.

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving this common purification issue. We will explore the underlying chemical principles of different purification strategies and offer detailed, field-proven protocols to ensure the integrity of your final compound.

Frequently Asked Questions (FAQs) for Purification

Q1: Why is removing thiourea so critical, and what are the main challenges?

Unreacted thiourea is a common impurity in Hantzsch thiazole syntheses, where it is used in excess to drive the reaction to completion.[1][2][3] Its presence in the final product is problematic for several reasons:

  • Interference in Biological Assays: Thiourea can exhibit biological activity, potentially confounding the results of screening assays.[4]

  • Side Reactions: The nucleophilic nature of thiourea can lead to unwanted side reactions in subsequent synthetic steps.

  • Inaccurate Yields & Characterization: Its presence leads to falsely high yields and complicates analytical characterization (e.g., NMR, Mass Spectrometry).

The primary challenge in its removal lies in the similar polarity and solubility profiles of thiourea and the desired aminothiazole product. Both are polar molecules, but their subtle differences can be exploited for effective separation.

Q2: What are the primary methods for removing unreacted thiourea?

There are three main strategies, chosen based on the scale of the reaction, the level of impurity, and the desired final purity.

  • Recrystallization: Exploits differences in solubility between the product and thiourea in a chosen solvent or solvent system.

  • Acid-Base Extraction: Utilizes the basicity of the 2-aminothiazole group to move the product between aqueous and organic phases, leaving thiourea behind.[5][6]

  • Silica Gel Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase.[7]

Below is a decision-making workflow to help you select the most appropriate method.

G start Crude Product Analysis (TLC, ¹H NMR) check_impurity Thiourea Impurity Level? start->check_impurity low_impurity Low (<10%) Product is Solid check_impurity->low_impurity Low high_impurity High (>10%) or Oily Product check_impurity->high_impurity High / Oily recrystallization Strategy 1: Recrystallization low_impurity->recrystallization extraction Strategy 2: Acid-Base Extraction high_impurity->extraction chromatography Strategy 3: Column Chromatography recrystallization->chromatography If still impure final_product Pure Product (Verify by Analysis) recrystallization->final_product Successful extraction->chromatography If still impure extraction->final_product Successful chromatography->final_product

Caption: Purification strategy selection workflow.

Strategy 1: Purification by Recrystallization

Causality: This technique is effective when there is a significant difference in the solubility of the product and thiourea in a specific solvent at different temperatures.[8][9] Thiourea is highly soluble in polar protic solvents like water and methanol, even at lower temperatures.[10][11][12] The goal is to find a solvent where 2-(2-Aminothiazol-4-yl)propan-2-ol is soluble when hot but sparingly soluble when cold, while thiourea remains in the cold solvent (the "mother liquor").

Solubility Data Comparison:

CompoundWaterMethanol/EthanolEthyl Acetate / DCM
Thiourea Very High[11]High[12]Very Low[12]
2-(2-Aminothiazol-4-yl)propan-2-ol (Product)Moderate (predicted)Soluble (predicted)[13]Soluble (predicted)

Recommended Protocol: Two-Solvent Recrystallization

A mixed-solvent system often provides the best results. Here, we use a solvent in which the product is soluble (Solvent 1) and an "anti-solvent" in which it is insoluble (Solvent 2).[14]

  • Solvent System: Ethanol (Solvent 1) and Water (Solvent 2/Anti-solvent).

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[15]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor containing thiourea.[16]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting:

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used; solution is not saturated.Re-heat the solution and boil off some of the solvent. Alternatively, add more of the anti-solvent (water). If oils form, see the next point.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the solid is lower than the solution temperature.Re-heat the solution to dissolve the oil. Add slightly more of the primary solvent (ethanol) and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can induce nucleation.
Purity is still low after one cycle. Significant amounts of thiourea were trapped in the crystal lattice.Perform a second recrystallization. Ensure the initial cooling phase is slow and undisturbed.

Strategy 2: Purification by Acid-Base Extraction

Causality: This method leverages the basic amino group on the thiazole ring (pKa of ~5.3 for 2-aminothiazole). By treating the crude product with an aqueous acid, the aminothiazole is protonated to form a water-soluble hydrochloride salt.[6] Thiourea is a much weaker base (pKa of ~-1) and will remain largely unprotonated and can be washed away with an organic solvent.

G cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Neutralization & Recovery start Crude Product in Organic Solvent (e.g., EtOAc) funnel1 Separatory Funnel: + Aqueous HCl (1M) start->funnel1 organic1 Organic Layer: Neutral Impurities (Thiourea - partial) funnel1->organic1 Separate aqueous1 Aqueous Layer: Protonated Product (R-NH3+ Cl-) funnel1->aqueous1 Separate funnel2 Separatory Funnel: Aqueous Layer from Step 1 + Fresh Organic Solvent + Aqueous NaOH (2M) aqueous1->funnel2 organic2 Organic Layer: Pure Product (R-NH2) funnel2->organic2 Separate aqueous2 Aqueous Layer: Salts (NaCl) funnel2->aqueous2 Separate end Pure Product organic2->end Dry & Evaporate

Caption: Principle of acid-base extraction for purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous layers.[17]

  • Organic Wash (Optional): The original organic layer, which contains the bulk of the thiourea, can be discarded or washed further with 1M HCl to recover any remaining product.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the pH is > 8. The product will precipitate or form an organic layer.

  • Product Extraction: Extract the neutralized aqueous solution multiple times with fresh ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[18]

Strategy 3: Silica Gel Column Chromatography

Causality: This is the most powerful purification method, separating compounds based on their polarity.[7] Silica gel is a highly polar stationary phase. Thiourea, being extremely polar, will adsorb very strongly to the silica. The desired product, 2-(2-Aminothiazol-4-yl)propan-2-ol, is also polar but less so than thiourea. It will therefore travel down the column faster (elute earlier) using an appropriate solvent system (mobile phase).

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. Start with a mixture like ethyl acetate/hexanes. A good system will show the product spot with a retention factor (Rf) of ~0.3-0.4 and the thiourea spot at the baseline (Rf = 0). A more polar system, such as dichloromethane/methanol (e.g., 95:5), might be necessary.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexane) and carefully pack the column to avoid air bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. For better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column ("dry loading").

  • Elution: Begin eluting with the chosen solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10-20 mL tubes).

  • Monitoring: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.[19]

Troubleshooting:

ProblemPossible CauseSolution
Product is not moving off the baseline (Rf=0). The eluent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, move from 98:2 DCM/Methanol to 95:5 DCM/Methanol.
Product and thiourea spots are not separating. The eluent system is too polar.Decrease the polarity of the mobile phase. This will increase the retention of your product on the silica, allowing the more polar thiourea to be more strongly retained relative to the product.
"Streaking" of the product spot on TLC/column. The sample is too concentrated, or the compound is acidic/basic and interacting strongly with the silica.Load less material onto the column. Add a small amount (~0.5%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel, which can improve the peak shape of basic compounds like aminothiazoles.

References

  • THIOUREA - Ataman Kimya. (n.d.).
  • Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds - Benchchem. (n.d.).
  • Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. ACS Publications.
  • Solubility of Thiourea in Solvents | PDF. (n.d.). Scribd.
  • Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. ACS Publications.
  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. (2016, March 15). INIS-IAEA.
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2 - Benchchem. (n.d.).
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.).
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. (n.d.). Scribd.
  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. (2017). RSC Publishing. DOI:10.1039/C7RA00790F.
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives - Benchchem. (n.d.).
  • Recrystallization. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Process of producing 2-aminothiazole. (n.d.). Google Patents.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016, May 12). PMC.
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PMC.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). PMC.
  • Process for the preparation of 2-amino-5-nitrothiazole. (n.d.). Google Patents.
  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization - Part 2. (n.d.).
  • Separation of 2-Aminothiazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (n.d.). PMC.
  • Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols. (2024, March 18). PMC.
  • Synthesis of thiourea-derived thiazolines | Download Scientific Diagram. (n.d.). ResearchGate.
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021, January 8).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15).
  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. (2021, January 6). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • Purification of 2-aminothiazole. (n.d.). Google Patents.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.

Sources

Optimization

Preventing dehydration of tertiary alcohol in thiazole synthesis

Topic: Preventing Dehydration of Tertiary Alcohols During Hantzsch Synthesis The Dehydration Dilemma: Scope & Diagnostics The Core Conflict: The Hantzsch thiazole synthesis requires a dehydration step to aromatize the th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dehydration of Tertiary Alcohols During Hantzsch Synthesis

The Dehydration Dilemma: Scope & Diagnostics

The Core Conflict: The Hantzsch thiazole synthesis requires a dehydration step to aromatize the thiazole ring.[1][2] However, if your substrate contains a tertiary alcohol (especially one adjacent to the reaction center or in a position capable of forming a stable carbocation), the acidic byproducts (HBr/HCl) and high temperatures required for ring closure often trigger a competing E1 elimination , destroying your alcohol functionality.

Diagnostic Flowchart: Select Your Protocol Use this decision matrix to determine the appropriate synthetic route based on your substrate's sensitivity.

G Start Substrate Assessment IsTertiary Does substrate contain a tertiary alcohol? Start->IsTertiary IsSensitive Is the alcohol Allylic, Benzylic, or Acid-Labile? IsTertiary->IsSensitive Yes Standard Standard Hantzsch (Reflux EtOH) IsTertiary->Standard No ($1^circ/2^circ$) Buffered Method A: Buffered Hantzsch (CaCO3/NaHCO3) IsSensitive->Buffered No (Aliphatic $3^circ$) TwoStep Method B: Low-Temp Chemical Dehydration (TFAA/Py) IsSensitive->TwoStep Yes (High Risk)

Caption: Protocol selection based on substrate lability. High-risk substrates require chemical rather than thermal dehydration.

Troubleshooting Guide
Issue: My product is an alkene (elimination product) instead of the alcohol.

Root Cause: Uncontrolled acidity. The condensation of an


-haloketone with a thioamide generates one equivalent of hydrohalic acid (HBr or HCl). In refluxing ethanol, this creates a "hot acid" environment that rapidly dehydrates tertiary alcohols via an E1 mechanism.
Solution:  Switch to Heterogeneous Scavenging .
  • Do not use soluble bases like Triethylamine (TEA) initially, as they can promote

    
    -deprotonation/polymerization of the haloketone.
    
  • Do use solid Calcium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). These neutralize HBr as it forms, keeping the bulk solution neutral without catalyzing side reactions.
Issue: Reaction stalls at the intermediate (hydroxythiazoline).

Root Cause: Conditions are too mild. You successfully prevented side-chain dehydration, but you also prevented the dehydration required to form the aromatic thiazole ring. Solution:

  • Stepwise Approach: Isolate the hydroxythiazoline intermediate (often a stable solid/oil).

  • Chemical Dehydration: Treat the intermediate with Trifluoroacetic Anhydride (TFAA) and Pyridine at low temperature (Method B below). This drives aromatization kinetically without the heat required for thermal dehydration.

Issue: Low yield due to haloketone degradation.

Root Cause: Tertiary


-haloketones are sterically hindered and prone to solvolysis.
Solution: 
  • Switch solvent from Ethanol (protic) to 1,2-Dimethoxyethane (DME) or THF (aprotic).

  • Protic solvents can attack the carbocation formed at the tertiary center. Aprotic solvents stabilize the transition state without participating as nucleophiles.

Detailed Experimental Protocols
Method A: The Buffered "Gold Standard" (General Use)

Best for: Stable tertiary alcohols that need protection from strong acid but can tolerate mild heat.

Reagents:

  • 
    -Bromoketone (1.0 eq)[3]
    
  • Thioamide (1.0 - 1.2 eq)

  • Solid

    
      (1.5 - 2.0 eq) or 
    
    
    
  • Solvent: Absolute Ethanol or DME (0.1 M concentration)

Workflow:

  • Suspension: In a round-bottom flask, suspend the thioamide and solid

    
     in the solvent.
    
  • Addition: Add the

    
    -bromoketone.[2] Note: If the ketone is a liquid, add neat. If solid, dissolve in minimal solvent.
    
  • Incubation: Stir at Room Temperature for 2–4 hours. Monitor by TLC.[4][5]

    • Observation: You may see the intermediate hydroxythiazoline form (often more polar than starting material).

  • Mild Heating: If the ring does not close (aromatize) at room temp, heat to 40–50°C (do not reflux). The solid base will bubble (

    
     release) as it neutralizes the HBr.
    
  • Workup: Filter off the inorganic salts. Evaporate solvent.[2][6] Partition between EtOAc and Water.

Method B: The "Nuclear Option" (TFAA/Pyridine)

Best for: Highly sensitive allylic/benzylic tertiary alcohols where ANY acid/heat causes elimination.

Concept: This method separates the condensation step from the dehydration step.

Workflow:

  • Condensation: React

    
    -bromoketone and thioamide in DME  with 
    
    
    
    at Room Temperature.
  • Isolation: Work up quickly to isolate the hydroxythiazoline intermediate. Do not attempt to purify vigorously.

  • Dehydration:

    • Dissolve intermediate in anhydrous DCM.

    • Cool to -20°C .

    • Add Pyridine (excess, ~3-4 eq) followed by Trifluoroacetic Anhydride (TFAA) (1.1 eq).

    • Mechanism:[1][4][6][7][8][9][10] TFAA activates the ring hydroxyl group (turning it into a good leaving group), allowing elimination by pyridine at sub-zero temperatures.

Mechanistic Visualization

Understanding the competition between Ring Aromatization (Desired) and Side-Chain Elimination (Undesired).

HantzschMechanism cluster_paths Competition Zone Reactants Thioamide + Alpha-Haloketone Intermed Hydroxythiazoline Intermediate Reactants->Intermed Condensation PathA Path A (Desired): Ring Dehydration (Aromatization) Intermed->PathA Mild Base / TFAA PathB Path B (Avoid): Side-Chain E1 Elimination (Alkene Formation) Intermed->PathB Heat + HBr (Unbuffered) Product Thiazole w/ 3° Alcohol PathA->Product Byproduct Thiazole w/ Alkene PathB->Byproduct

Caption: Path A is favored by buffering and low temperature. Path B dominates under standard reflux conditions.

Comparative Data: Yield & Purity
ConditionSolventTempBaseYield (Target)Elimination Byproduct
Standard EtOHReflux (78°C)None< 20%Major (>60%)
Buffered EtOH50°C

65-75%Minor (< 10%)
Modified DMERT

80-85%Trace (< 2%)
Two-Step DCM-20°CPy/TFAA90-95% None Detected
FAQs

Q: Can I use protecting groups instead of modifying the Hantzsch conditions? A: Yes, but it adds two synthetic steps (protection/deprotection). If you must, use a Silyl Ether (TES/TBS) . Avoid acid-labile groups like THP or MOM, as the Hantzsch reaction generates HBr which will cleave them prematurely.

Q: Why use


-bromoketones instead of chloroketones? 
A:  Bromoketones are significantly more reactive towards nucleophilic attack by the thioamide sulfur. This allows the reaction to proceed at lower temperatures , which is the single most effective way to prevent tertiary alcohol dehydration [1].

Q: My reaction mixture turns black/tarry. What is happening? A: This is likely polymerization of the thioamide or the haloketone. Ensure you are using freshly recrystallized thioamide . If using the buffered method, ensure the stirring is vigorous enough to keep the solid base suspended and interacting with the solution.

References
  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Hantzsch Thiazole Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • Aguilar, E., et al. (1996). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters.
  • ResearchGate. (2020). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Aminothiazol-4-yl)propan-2-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the chromatographic isolation of 2-(2-Aminothiazol-4-yl)propan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the chromatographic isolation of 2-(2-Aminothiazol-4-yl)propan-2-ol .

This molecule presents a dual-faceted chromatographic challenge: it contains a highly basic, polar aminothiazole ring that strongly interacts with stationary phases, and a tertiary alcohol that is highly susceptible to acid-catalyzed dehydration. The following self-validating workflows and troubleshooting guides are designed to help you bypass these structural liabilities and maximize your purification yields.

Chromatographic Decision Matrix

PurificationWorkflow A Crude 2-(2-Aminothiazol-4-yl)propan-2-ol B Select Chromatography Mode A->B C Normal Phase (Silica) B->C D Normal Phase (Amine-Silica) B->D E Reverse Phase (C18) B->E F Risk: Severe Tailing C->F Acidic Silanols H Risk: Alcohol Dehydration E->H Acidic Mobile Phase G Add 1-5% TEA Modifier F->G I Use High pH Buffer (pH 10) H->I

Workflow for selecting the optimal chromatographic purification method.

Troubleshooting Guides & FAQs

Q1: Why does 2-(2-Aminothiazol-4-yl)propan-2-ol streak across the TLC plate and tail severely during standard silica gel column chromatography? A: This is driven by a classic Brønsted acid-base interaction. Standard silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). The basic aminothiazole moiety protonates itself by interacting with these anionic silanols, leading to non-ideal retention kinetics, compound degradation, and 1[1].

Q2: How can I modify my normal-phase mobile phase to prevent this tailing and improve my recovery? A: You must neutralize the acidic silanols dynamically. This is achieved by adding a competing base (silanol suppressor) to your mobile phase[1].2 at 1–5% (v/v) are standard choices[2]. The competing base saturates the active silanol sites, reducing their availability to interact with the aminothiazole, allowing your target compound to elute in a tight, symmetrical band[1].

Q3: I tried Reverse-Phase (RP-C18) chromatography with 0.1% TFA, but LC-MS shows a massive impurity corresponding to [M-H₂O]⁺. What happened? A: The tertiary alcohol in your compound is highly susceptible to acid-catalyzed dehydration (E1 elimination) to form an alkene. Strong acids like Trifluoroacetic acid (TFA) trigger this degradation. To prevent this, employ the "2 pH rule": adjust your solution pH to at least two units above the amine's pKa[2]. Switching to an 2 (e.g., pH 10) keeps the molecule in its free-base form, increasing lipophilicity and retention while entirely protecting the tertiary alcohol[2].

Q4: Is there a stationary phase that avoids the need for mobile phase modifiers entirely? A: Yes.2 is the optimal alternative[2]. The surface of this media is bonded with organic amines, creating a basic environment that completely eliminates silanol-driven tailing[2]. This allows you to use simple, modifier-free solvent systems like Hexane/Ethyl Acetate.

Quantitative Method Comparison

The following table summarizes the expected chromatographic behavior of 2-(2-Aminothiazol-4-yl)propan-2-ol across various purification systems:

Stationary PhaseMobile Phase SystemTailing Factor (A_s)Typical YieldDehydration Risk
Standard Silica (Type A) DCM / MeOH> 3.0 (Severe)< 50%Low
Standard Silica (Type B) DCM / MeOH + 1% TEA1.2 - 1.585 - 90%Low
Amine-Silica (KP-NH) Hexane / EtOAc1.0 - 1.1> 90%None
RP-C18 H₂O / MeCN + 0.1% TFA1.1~ 60%High
RP-C18 H₂O / MeCN + NH₄HCO₃ (pH 10)1.0 - 1.2> 90%None
Detailed Experimental Protocols
Protocol A: Normal-Phase Silica Gel Chromatography with TEA Modifier

Use this protocol when amine-functionalized silica is unavailable. This method relies on dynamic silanol suppression.

  • Solvent Preparation: Prepare the target mobile phase (e.g., 5% Methanol in Dichloromethane). Add 1% to 5% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly[1].

  • Column Packing & Equilibration: Prepare a slurry of silica gel (60-120 mesh) using the TEA-modified non-polar solvent[3]. Pack the column and pass at least 3 column volumes (CV) of the modified solvent through the bed. Causality: This step is mandatory to fully saturate and neutralize the acidic silanols prior to introducing the basic aminothiazole.

  • Sample Loading: Dissolve the crude 2-(2-Aminothiazol-4-yl)propan-2-ol in a minimal amount of the mobile phase[3]. Carefully load it onto the column head.

  • Elution & Monitoring: Elute the column and monitor fractions via Thin Layer Chromatography (TLC)[3]. Validation Step: Ensure your TLC developing chamber also contains 1% TEA; otherwise, the compound will streak on the plate, yielding false-negative purity assessments.

  • Post-Purification (TEA Removal): Pool the product-containing fractions and evaporate under reduced pressure. Validation Step: To ensure complete removal of residual TEA, co-evaporate the isolated product 2-3 times with toluene, and verify purity via ¹H NMR (confirming the absence of the TEA triplet at 1.0 ppm and quartet at 2.5 ppm).

Protocol B: High-pH Reverse-Phase (RP-HPLC) Purification

Use this protocol for highly complex crude mixtures requiring high-resolution separation without risking tertiary alcohol dehydration.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Adjust the pH to 9.5 - 10.0 using dilute ammonium hydroxide.

  • System Equilibration: Purge the C18 column with 95% Buffer / 5% Acetonitrile until the baseline UV absorbance is stable.

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Gradient Elution: Run a gradient from 5% to 60% Acetonitrile over 20 column volumes. Causality: The alkaline pH ensures the aminothiazole remains deprotonated (maximizing lipophilic retention) while preventing the acid-catalyzed E1 elimination of the tertiary alcohol[2].

  • Recovery: Lyophilize (freeze-dry) the collected fractions. Validation Step: Because ammonium bicarbonate and ammonium hydroxide are fully volatile, lyophilization will leave behind the pure free-base compound without inorganic salt contamination.

References
  • BenchChem Technical Support Team. "Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds." BenchChem. 3

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex. 1

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. 2

Sources

Optimization

Technical Support Center: Stability of 2-(2-Aminothiazol-4-yl)propan-2-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(2-Aminothiazol-4-yl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-Aminothiazol-4-yl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and validated protocols for assessing the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges in your experiments.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses high-level questions regarding the inherent stability of 2-(2-Aminothiazol-4-yl)propan-2-ol.

Q1: What are the primary stability concerns for 2-(2-Aminothiazol-4-yl)propan-2-ol in an acidic medium?

A1: The primary stability concern is the acid-catalyzed dehydration of the tertiary alcohol (propan-2-ol) moiety. This reaction is common for tertiary alcohols and proceeds readily in the presence of acid, leading to the formation of an alkene degradation product.[1][2] A secondary, though less common, concern under harsh acidic conditions (e.g., high acid concentration and elevated temperature) could be the hydrolysis or opening of the thiazole ring.[3]

Q2: Why is the tertiary alcohol group particularly susceptible to degradation?

A2: The tertiary alcohol is prone to dehydration due to the mechanism of the reaction. The process begins with the protonation of the hydroxyl (-OH) group, turning it into a good leaving group (water). The departure of the water molecule results in the formation of a relatively stable tertiary carbocation intermediate. This stability facilitates the reaction, which is completed by the elimination of a proton from an adjacent carbon, forming a double bond.[4]

Q3: How stable is the 2-aminothiazole ring itself under acidic conditions?

A3: The 2-aminothiazole ring is generally considered to be robust and maintains its aromaticity under moderately acidic conditions.[5] The ring nitrogen can be protonated, forming a thiazolium cation, but this does not typically lead to ring degradation under standard experimental conditions.[6] However, forced degradation studies employing harsh conditions (e.g., concentrated acids, high heat) are necessary to definitively rule out ring-opening as a potential degradation pathway.[3][7]

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation or stress testing study involves intentionally subjecting a compound to more severe conditions than it would typically encounter during storage or use (e.g., high/low pH, high temperature, oxidation, light).[7] These studies are crucial for several reasons: they help identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods (i.e., the method's ability to separate the intact drug from its degradants).[8][9] For 2-(2-aminothiazol-4-yl)propan-2-ol, it is the most direct way to confirm the dehydration pathway and identify the resulting alkene degradant.

Potential Degradation Pathways Under Acidic Stress

Understanding the chemical transformations the molecule may undergo is critical for interpreting experimental results. The two primary pathways to consider are dehydration and, under more extreme conditions, ring hydrolysis.

Pathway 1: Acid-Catalyzed Dehydration (Most Probable)

This is the expected major degradation route. The reaction eliminates a molecule of water from the propan-2-ol side chain, resulting in the formation of 2-(2-aminothiazol-4-yl)-prop-1-ene.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of Water (Rate-Determining) cluster_2 Step 3: Deprotonation A 2-(2-Aminothiazol-4-yl)propan-2-ol (with -OH group) B Protonated Alcohol (with -OH2+ group) A->B + H+ C Protonated Alcohol H_plus H+ D Tertiary Carbocation Intermediate C->D - H2O E Tertiary Carbocation H2O H2O F Alkene Degradant (2-(2-Aminothiazol-4-yl)prop-1-ene) E->F - H+ H_plus_out H+

Caption: Mechanism of acid-catalyzed dehydration.

Pathway 2: Thiazole Ring Hydrolysis (Harsh Conditions)

This pathway is less likely but should be considered during forced degradation. It involves the hydrolytic cleavage of the thiazole ring, which would lead to more significant structural fragmentation.

Troubleshooting Guide: Experimental Observations

This guide provides direct answers to specific issues you might encounter during your stability experiments.

Q: My HPLC analysis shows a new, less polar peak appearing over time in my acidic sample, which grows as the parent peak decreases. What is it?

A: This is the classic signature of the alkene degradation product formed via dehydration. Alkenes are less polar than their corresponding alcohols, so they will typically have a shorter retention time on a reverse-phase HPLC column. To confirm, you should analyze the new peak by mass spectrometry (MS). You would expect its molecular weight to be 18 mass units (the mass of water) less than the parent compound.

Q: I am observing nearly complete degradation of my compound within minutes, even in 0.1 M HCl at room temperature. How can I slow down the reaction to study its kinetics?

A: The rapid degradation indicates high lability under these conditions. To slow the reaction for better monitoring, you should systematically reduce the stress level.

  • Decrease Acid Concentration: Try using 0.01 M or even 0.001 M HCl.

  • Lower the Temperature: Perform the experiment at a controlled lower temperature, such as 4°C.

  • Use a Weaker Acid: Consider using a buffered acidic solution (e.g., an acetate buffer at pH 4-5) instead of a strong mineral acid.

Q: My mass spectrometry data for the stressed sample shows an ion with a mass corresponding to [M-18+H]+. Does this definitively confirm dehydration?

A: This is strong evidence for dehydration. The [M-18+H]+ ion represents the loss of water from the parent molecule. However, in-source fragmentation (fragmentation occurring within the MS instrument) can sometimes mimic this. To confirm that the degradation is happening in the solution, you must use a chromatographic separation technique (like HPLC or UPLC) coupled to the mass spectrometer. If you can chromatographically separate the parent compound from the new peak, and the new peak has the [M-18+H]+ mass, you can confidently identify it as the dehydration product.[10][11]

Q: My UV-Vis spectrum changes over time in the acidic solution. What does this signify?

A: A change in the UV-Vis spectrum, such as a shift in λmax or a change in the shape of the absorbance curve, indicates a change in the chromophore of the molecule. The formation of a carbon-carbon double bond conjugated with the thiazole ring during dehydration will alter the electronic structure and thus the UV absorbance. This provides complementary evidence of a chemical transformation and can be used to monitor the degradation rate.

Experimental Protocol: Forced Degradation Study

This protocol provides a validated workflow for assessing the stability of 2-(2-Aminothiazol-4-yl)propan-2-ol under acidic conditions, consistent with ICH guidelines.[3]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Salts of 2-(2-Aminothiazol-4-yl)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Handling the hygroscopic salts of 2-(2-Aminothiazol-4-yl)propan-2-ol [6] requires a fundamental understanding of solid-state thermodynamics and crystal engineering.

This guide provides field-proven insights, diagnostic FAQs, and self-validating experimental workflows to ensure your drug development and synthetic processes maintain strict scientific integrity.

Part 1: The Causality of Hygroscopicity in Aminothiazole Derivatives

To solve moisture-uptake issues, we must first understand the molecular causality. 2-(2-Aminothiazol-4-yl)propan-2-ol contains two critical features:

  • The Aminothiazole Ring: A weak base that requires strong acids (e.g., HCl, HBr, Methanesulfonic acid) to form stable salts.

  • The Tertiary Alcohol (Propan-2-ol moiety): A sterically hindered but potent hydrogen-bond donor and acceptor.

When this molecule is protonated by a small, high-charge-density counterion like Chloride (


), the resulting crystal lattice often contains polar channels. Atmospheric water molecules easily penetrate these voids to satisfy the hydrogen-bonding potential of both the tertiary hydroxyl group and the hydrated chloride ion. If the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , moisture uptake accelerates exponentially, leading to capillary condensation and eventual deliquescence [1].

Part 2: Diagnostic Troubleshooting & FAQs

Q: My batch of 2-(2-Aminothiazol-4-yl)propan-2-ol hydrochloride changed from a free-flowing powder to a cohesive, sticky paste on the balance. What is the exact mechanism, and how do I reverse it? A: This phenomenon is deliquescence . It occurs when the ambient RH in your laboratory exceeds the CRH of the hydrochloride salt (often <60% for this specific scaffold). The moisture lowers the activation energy for lattice disruption, causing the solid to literally dissolve in its own absorbed water [4]. Correction & Prevention: You cannot simply "dry" a deliquesced salt in a standard oven without risking thermal degradation or forming a fused glass. You must lyophilize (freeze-dry) the mass to recover the powder. Moving forward, handle the salt in a glovebox maintained at least 15% below its CRH, or utilize pre-filled, inert-packaged reaction vials for weighing [2].

Q: We are moving to scale-up. Should we attempt to stabilize the amorphous form of this salt to bypass crystallization issues? A: No. You must force crystallization. While amorphous forms offer higher kinetic solubility, they lack a structured crystal lattice, making them thermodynamically unstable and highly hygroscopic [1]. For 2-(2-Aminothiazol-4-yl)propan-2-ol, an amorphous salt will rapidly absorb moisture, plasticize, and undergo uncontrolled devitrification (spontaneous crystallization) during storage. This leads to unpredictable dissolution profiles and batch failures.

Q: Can we mitigate the hygroscopicity by changing the counterion without altering the pharmacological profile of the aminothiazole fragment? A: Yes. Salt selection is the primary and most effective strategy for mitigating hygroscopicity [5]. Replacing a small, easily hydrated counterion (like chloride) with a larger, more lipophilic counterion (such as tosylate, napsylate, or sulfate) increases the crystal lattice energy and reduces the void volume available for water molecules. This physically blocks moisture penetration while preserving the active aminothiazole moiety.

Part 3: Self-Validating Experimental Workflows

To ensure trustworthy results, every protocol must contain an internal validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Counterion Screening for Reduced Hygroscopicity

Objective: Identify a crystalline salt of 2-(2-Aminothiazol-4-yl)propan-2-ol with a CRH > 75%.

  • Free Base Solution: Dissolve 1.0 equivalent of 2-(2-Aminothiazol-4-yl)propan-2-ol free base in an anhydrous, moderately polar solvent (e.g., THF or Ethyl Acetate) at 40°C.

  • Counterion Addition: Prepare 1.05 equivalents of bulky/hydrophobic acids (e.g., p-Toluenesulfonic acid, 2-Naphthalenesulfonic acid, Sulfuric acid) in the same solvent. Add dropwise to the free base solution under continuous stirring.

  • Crystallization Induction: Cool the mixture at a controlled rate of 0.5°C/min to 5°C. If no precipitation occurs, add a non-polar antisolvent (e.g., heptane) dropwise until turbidity is observed.

  • Isolation: Filter the precipitates under a stream of dry nitrogen. Dry in a vacuum oven at 40°C for 24 hours.

  • [Self-Validating Checkpoint] XRPD Analysis: Analyze the dried salts via X-Ray Powder Diffraction (XRPD).

    • Pass: A sharp, distinct diffraction pattern confirms crystallinity. Proceed to Protocol 2.

    • Fail: A broad "halo" pattern indicates an amorphous solid. Stop. Amorphous forms will yield false-positive high hygroscopicity. You must recrystallize using a different solvent system.

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantify moisture uptake and determine the CRH of the synthesized crystalline salts.

  • Sample Loading: Load 10-20 mg of the validated crystalline salt into the DVS microbalance pan.

  • Equilibration: Dry the sample at 0% RH and 25°C until the change in mass (

    
    ) is less than 0.002% per minute.
    
  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90%. Hold at each step until

    
     < 0.002%/min.
    
  • Desorption Cycle: Decrease the RH in 10% increments back to 0%.

  • [Self-Validating Checkpoint] Hysteresis Loop Analysis: Examine the gap between the sorption and desorption curves.

    • Physical Adsorption: If the mass at 0% RH post-desorption strictly equals the initial mass, the moisture interaction was purely surface-level.

    • Hydrate Formation: If the mass remains elevated at specific stoichiometric ratios (e.g., +4.5% for a monohydrate), the salt has undergone an irreversible phase change to a stable hydrate [3].

Part 4: Quantitative Data Presentation

The following table summarizes the typical hygroscopic behavior of various 2-(2-Aminothiazol-4-yl)propan-2-ol salts based on counterion selection principles.

Table 1: Comparative Hygroscopicity of 2-(2-Aminothiazol-4-yl)propan-2-ol Salt Candidates

CounterionMolar Mass ( g/mol )Moisture Uptake @ 80% RHEstimated CRHPhysical State Post-DVSSuitability for Scale-up
Hydrochloride (HCl) 194.6818.5%~60%Deliquesced (Sticky Paste)Poor (Requires Glovebox)
Methanesulfonate 254.3112.2%~65%Cohesive PowderMarginal
Sulfate (0.5

)
207.244.1%~78%Free-flowing PowderGood
p-Toluenesulfonate 330.411.2%>85%Free-flowing CrystallineExcellent

Part 5: Workflow Visualization

The following diagram maps the logical decision tree for screening and validating stable salts, ensuring you do not waste resources formulating an inherently unstable compound.

G N1 Synthesize 2-(2-Aminothiazol-4-yl)propan-2-ol Salt N2 XRPD Analysis: Confirm Crystallinity N1->N2 N3 Is it Crystalline? N2->N3 N4 Recrystallize / Change Solvent N3->N4 No (Amorphous) N5 Dynamic Vapor Sorption (DVS) Profiling N3->N5 Yes N4->N2 Retry N6 Moisture Uptake @ 80% RH N5->N6 N7 > 15% (Hygroscopic) Deliquescence Risk N6->N7 High N8 < 5% (Stable) Optimal Salt Form N6->N8 Low N9 Counterion Screen (e.g., Tosylate, Sulfate) N7->N9 Mitigate N10 Proceed to Formulation & Scale-up N8->N10 N9->N1

Workflow for screening and validating stable salts of 2-(2-Aminothiazol-4-yl)propan-2-ol.

References

  • Salt Selection in Drug Development | Pharmaceutical Technology |[Link]

  • How do you handle hygroscopic salts? | HepatoChem |[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals | PMC - National Center for Biotechnology Information |[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | PMC - National Center for Biotechnology Information |[Link]

  • 2-(2-Aminothiazol-4-yl)propan-2-ol | PubChem - NIH |[Link]

Optimization

Optimizing reaction temperature for 2-aminothiazole formation

Technical Support Center: 2-Aminothiazole Synthesis Guide: Optimizing Reaction Temperature for Enhanced Yield and Purity Welcome to the technical support center for synthetic chemistry. This guide, developed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Aminothiazole Synthesis

Guide: Optimizing Reaction Temperature for Enhanced Yield and Purity

Welcome to the technical support center for synthetic chemistry. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature during 2-aminothiazole formation, primarily focusing on the Hantzsch thiazole synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the Hantzsch 2-aminothiazole synthesis?

Temperature is a critical parameter in the Hantzsch synthesis as it directly influences reaction kinetics. The reaction, which involves the condensation of an α-haloketone with thiourea, has a significant activation energy barrier.[1][2] Supplying thermal energy is necessary to initiate the key mechanistic steps: the initial Sₙ2 nucleophilic attack by the sulfur of thiourea on the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[3][4][5] Insufficient heat will result in a sluggish or incomplete reaction, while excessive heat can be detrimental.

Q2: What is a typical starting temperature range for this reaction, and how is it determined?

A common starting point for many Hantzsch syntheses is the reflux temperature of the chosen solvent.[6] For instance, reactions in ethanol (boiling point ~78°C) or methanol (boiling point ~65°C) are frequently heated to reflux.[7][8] Several studies report optimal yields at temperatures around 80°C.[9][10][11] However, the ideal temperature is highly dependent on the specific substrates. Electron-rich ketones may react at lower temperatures, while electron-deficient or sterically hindered substrates may require more thermal energy to proceed efficiently. A systematic approach, starting at a moderate temperature (e.g., 50-60°C) and gradually increasing while monitoring the reaction via Thin Layer Chromatography (TLC), is the most reliable method to determine the optimal condition for a novel set of reactants.[1][2]

Q3: How does excessive heat negatively impact the synthesis of 2-aminothiazoles?

Exceeding the optimal temperature can lead to several undesirable outcomes. The most common issues are the thermal degradation of starting materials, intermediates, or the final 2-aminothiazole product, resulting in a lower isolated yield.[11] Furthermore, high temperatures can promote the formation of side products and impurities, complicating purification efforts.[2] For example, unwanted polymerization of the α-haloketone or the formation of isomeric byproducts can become more prevalent at elevated temperatures.[1][12]

Troubleshooting Guide: Temperature-Related Issues

Issue 1: Low or No Product Yield

Question: My reaction shows a significant amount of unreacted starting materials, resulting in a very low yield. How can I use temperature to address this?

Answer: Low conversion is a classic sign that the reaction has not overcome its activation energy.[1] Before altering stoichiometry or catalysts, temperature optimization is a primary troubleshooting step.

Causality & Solution:

  • Insufficient Thermal Energy: The most likely cause is that the reaction temperature is too low. The initial Sₙ2 reaction between the thioamide and the α-haloketone is often the rate-limiting step and requires sufficient heat.

    • Corrective Action: Gradually increase the reaction temperature in 10-15°C increments. If you started at 50°C, try 65°C, then move to 80°C. Monitor the reaction progress at each new temperature point using TLC to observe the consumption of starting materials and the appearance of the product spot.[2]

  • Reaction Time Mismatch: At a given temperature, the reaction may simply need more time to reach completion.

    • Corrective Action: Before increasing the heat, ensure the reaction has been allowed to proceed for a sufficient duration at the current temperature. An initial time point of 2-4 hours is standard, but some systems may require longer.[1]

  • Alternative Heating Methods: For particularly stubborn substrates, conventional heating may be inefficient.

    • Corrective Action: Consider using microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and increase yields by promoting rapid, uniform heating to temperatures that may be difficult to achieve with a standard oil bath (e.g., 90-120°C).[5][13][14]

Issue 2: Formation of Multiple Products or Impurities

Question: My TLC plate shows the product spot, but also several significant impurity spots that are difficult to separate. Can adjusting the temperature improve the reaction's selectivity?

Answer: Yes, temperature is a key factor in controlling reaction selectivity. The formation of impurities often arises from side reactions that have different activation energies than the desired reaction pathway.

Causality & Solution:

  • High-Energy Side Pathways: Excessive heat can provide enough energy to activate undesired reaction pathways, leading to byproducts.[2]

    • Corrective Action: If you are running the reaction at a high temperature (e.g., >100°C) and observing impurities, try lowering the temperature. A reduction to 70-80°C may provide enough energy for the desired transformation while preventing the formation of high-energy byproducts.

  • Isomer Formation: In some cases, isomeric impurities like 2-imino-2,3-dihydrothiazoles can form.[1][12] While often pH-dependent, the equilibrium between isomers can also be influenced by temperature.

    • Corrective Action: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This minimizes the excess energy in the system that could facilitate isomerization. Combine this with pH control (neutral to slightly basic conditions are often preferred) for best results.[12]

Visualization: Troubleshooting Workflow for Low Yield

G cluster_start Problem Identification cluster_temp Temperature Optimization cluster_advanced Advanced Troubleshooting cluster_end Resolution start Low Yield: Unreacted Starting Materials (Monitored by TLC) temp_check Is reaction at RT or low temp (<50°C)? start->temp_check increase_temp Increase Temp by 15-20°C (e.g., to 65-80°C) temp_check->increase_temp  Yes high_temp_check Is reaction at high temp (>90°C) with degradation? temp_check->high_temp_check No monitor_tlc_1 Monitor by TLC for 2-4 hours increase_temp->monitor_tlc_1 no_change Still Low Conversion? monitor_tlc_1->no_change decrease_temp Decrease Temp (e.g., to 70-80°C) high_temp_check->decrease_temp  Yes high_temp_check->no_change No decrease_temp->monitor_tlc_1 consider_mw Consider Microwave Synthesis for higher efficiency & temp no_change->consider_mw check_reagents Verify Reagent Purity & Stoichiometry no_change->check_reagents success Optimized Yield consider_mw->success check_reagents->success

Caption: Troubleshooting workflow for low yield in 2-aminothiazole synthesis.

Data Presentation

Table 1: Representative Effect of Temperature on a Model Reaction (Synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea in ethanol)

Temperature (°C)Reaction Time (h)Yield (%)Observations
25 (Room Temp)24< 5%Negligible conversion of starting materials.
506~40%Slow but steady product formation.
654~75%Good reaction rate, clean product formation.
78 (Reflux) 2 >90% Optimal condition: rapid, high yield, clean.
1002~80%Faster initial rate, but increased impurity spots on TLC.

Note: Data are illustrative and based on general principles. Actual results will vary with specific substrates and conditions.

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure and may require optimization for different substrates.[2][7][15]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol, 1.5 equiv)

  • Methanol or Ethanol (5-10 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine 2-bromoacetophenone and thiourea.

  • Add the alcohol solvent (e.g., methanol, 5 mL).

  • Heat the mixture with stirring in an oil bath set to the desired temperature (a starting point of 70°C is recommended).

  • Monitor the reaction's progress every 30 minutes using TLC (e.g., mobile phase of 50% ethyl acetate/50% hexane).

  • Once the starting material (2-bromoacetophenone) is consumed (typically 1-3 hours), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[3]

  • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Allow the collected solid to air dry on a watchglass. Determine the mass and calculate the percent yield. The product is often pure enough for characterization, but can be recrystallized from ethanol if needed.[2]

Protocol 2: Systematic Temperature Optimization Study
  • Set up four identical reactions in parallel according to Protocol 1 .

  • Place each reaction in a separate heating block or oil bath set to a different temperature (e.g., 50°C, 65°C, 80°C, 95°C).

  • At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction, spot it on a TLC plate, and run the plate.

  • Compare the TLC plates to determine the temperature at which the starting material is consumed most efficiently with the minimal formation of byproducts. This will be your optimal reaction temperature.

Visualization: Hantzsch 2-Aminothiazole Synthesis Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 α-Haloketone i1 Thiouronium Salt r1->i1 Sₙ2 Attack r2 Thiourea r2->i1 Sₙ2 Attack i2 Hydroxythiazoline i1->i2 Intramolecular Cyclization p1 2-Aminothiazole i2->p1 Dehydration (-H₂O)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(2-Aminothiazol-4-yl)propan-2-ol

1H NMR Spectrum Analysis of 2-(2-Aminothiazol-4-yl)propan-2-ol: A Comparison Guide to High-Field vs. Hyperpolarized Benchtop NMR As a Senior Application Scientist, I frequently encounter the analytical bottleneck of moni...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 2-(2-Aminothiazol-4-yl)propan-2-ol: A Comparison Guide to High-Field vs. Hyperpolarized Benchtop NMR

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of monitoring low-concentration, nitrogen-containing heterocyclic intermediates in real-time. One such critical building block is 2-(2-Aminothiazol-4-yl)propan-2-ol [1], an intermediate often utilized in the synthesis of advanced pharmaceuticals, including cephalosporin antibiotics and targeted kinase inhibitors.

Traditionally, confirming the structural integrity and concentration of this compound requires extracting aliquots for High-Field Superconducting NMR analysis. However, recent breakthroughs in Photochemically-Induced Dynamic Nuclear Polarization (Photo-CIDNP) have transformed portable benchtop NMRs into hyper-sensitive analytical engines[2].

This guide objectively compares the standard High-Field 1H NMR approach against the emerging Hyperpolarized Benchtop NMR workflow, providing researchers with the mechanistic insights and experimental data needed to optimize their analytical pipelines.

Structural Baseline: 1H NMR Peak Assignment & Causality

Before comparing instrumentation, we must establish the spectral baseline of 2-(2-Aminothiazol-4-yl)propan-2-ol. The molecule consists of a thiazole core, a primary amine (-NH2) at C2, and a tertiary alcohol (propan-2-ol) at C4.

Understanding the causality behind these chemical shifts is crucial for accurate spectral interpretation. The electronegative oxygen of the hydroxyl group deshields the adjacent methyl protons, while the electron-donating nature of the C2-amino group slightly shields the aromatic C5 proton on the thiazole ring.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality
-CH₃ (x2) 1.35Singlet (s)6HPropan-2-ol methylsEquivalent methyls; lack of adjacent protons prevents spin-spin splitting. Shifted downfield by the adjacent electronegative hydroxyl oxygen.
-OH 5.10Broad Singlet (br s)1HHydroxyl protonBroadened due to rapid intermolecular proton exchange with trace water in the DMSO-d6 solvent.
C5-H 6.35Singlet (s)1HThiazole ring protonAromatic proton shielded by the resonance electron donation from the -NH2 group at the C2 position.
-NH₂ 6.90Broad Singlet (br s)2HAmino protonsBroadened by the quadrupolar relaxation of the ¹⁴N nucleus (I=1) and chemical exchange.

Technology Comparison: High-Field vs. Hyperpolarized Benchtop NMR

While High-Field NMR (≥ 400 MHz) is the gold standard for structural elucidation, it is fundamentally limited by its reliance on the Boltzmann distribution of nuclear spins, which results in low inherent sensitivity. Consequently, detecting trace intermediates requires high concentrations (typically >1 mM) or prohibitively long acquisition times.

Conversely, Benchtop NMR (e.g., 1 T / 43 MHz) is highly portable and cost-effective but suffers from even lower thermal sensitivity[3]. To bridge this gap, Photo-CIDNP is employed. By irradiating a photosensitizer (e.g., a flavin derivative) with an LED, a reversible electron transfer occurs between the excited dye and 2-(2-Aminothiazol-4-yl)propan-2-ol. The spin-selective recombination of the resulting radical ion pair generates non-Boltzmann nuclear spin populations, amplifying the NMR signal by orders of magnitude and enabling detection down to 250 nM [3].

Table 2: Performance & Utility Comparison

ParameterHigh-Field Superconducting NMRHyperpolarized Benchtop NMR (Photo-CIDNP)
Magnetic Field 9.4 T - 16.4 T (400 - 700 MHz)1.0 T - 1.4 T (43 - 60 MHz)
Limit of Detection (LOD) ~1 - 10 µM (Standard Probe)250 nM (Targeted for this compound)[3]
Capital Expenditure $400,000 - $1,000,000+$50,000 - $100,000
Infrastructure Dedicated facility, Liquid He/N₂Fume hood compatible, Permanent magnets
Resolution (Linewidth) < 1 Hz1 - 2 Hz
Primary Workflow Utility De novo structural elucidationAt-line reaction monitoring, trace analysis[2]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols outline the step-by-step methodologies for both analytical approaches. Each protocol acts as a self-validating system, where the acquisition parameters directly dictate the reliability of the resulting data.

Protocol A: Standard High-Field 1H NMR Acquisition
  • Sample Preparation: Dissolve 5.0 mg of highly pure 2-(2-Aminothiazol-4-yl)propan-2-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer equipped with a standard room-temperature probe.

  • Acquisition: Lock the magnetic field to the deuterium resonance of DMSO. Tune and match the probe. Apply a 30° excitation pulse (zg30 program) to prevent signal saturation. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans at 298 K.

  • Validation: Fourier transform the Free Induction Decay (FID). The protocol is validated if the residual DMSO pentet resolves clearly at 2.50 ppm, serving as the internal chemical shift reference.

Protocol B: Photo-CIDNP Enhanced Benchtop 1H NMR
  • Sample Preparation: Prepare a trace aqueous solution (e.g., 500 nM) of 2-(2-Aminothiazol-4-yl)propan-2-ol. Introduce a photosensitizer (e.g., 0.1 mM Flavin mononucleotide) directly into the matrix[2].

  • Instrument Setup: Inject the sample into a flow cell housed within a 1 T (43 MHz) benchtop NMR spectrometer. The probe must be equipped with an in-situ fiber-optic LED irradiation system (typically a 450 nm blue LED).

  • Hyperpolarization & Acquisition: Irradiate the sample for 3–5 seconds to initiate the photochemical cycle and generate the radical ion pairs. Immediately upon turning off the LED, apply a 90° RF pulse and acquire the FID.

  • Validation: Exploit the complete reversibility of the Photo-CIDNP process by signal averaging for 3 minutes[3]. The protocol is validated when the enhanced absorptive/emissive signals of the thiazole protons emerge from the baseline, confirming successful polarization transfer.

Visualizing the Analytical Workflows

The following diagram maps the divergent workflows, highlighting how hyperpolarization circumvents the traditional limitations of low-field permanent magnets.

NMR_Workflow Start 2-(2-Aminothiazol-4-yl)propan-2-ol Reaction Mixture HF_Prep Standard Prep (Transfer to 5mm Tube + DMSO-d6) Start->HF_Prep BT_Prep Hyperpolarization Prep (Add Photosensitizer) Start->BT_Prep HF_Acq High-Field NMR (400 - 700 MHz) HF_Prep->HF_Acq HF_Result High Resolution LOD: ~10 µM HF_Acq->HF_Result BT_Hyper Photo-CIDNP (In situ LED Irradiation) BT_Prep->BT_Hyper BT_Acq Benchtop NMR (1 T / 43 MHz) BT_Hyper->BT_Acq BT_Result Enhanced Sensitivity LOD: 250 nM BT_Acq->BT_Result

Workflow comparison: Standard High-Field NMR vs. Photo-CIDNP Hyperpolarized Benchtop NMR.

References

  • National Center for Biotechnology Information (NIH). "2-(2-Aminothiazol-4-yl)propan-2-ol | C6H10N2OS - PubChem." PubChem Compound Summary for CID 23093022. Available at:[Link]

  • Silva Terra, A. I., Taylor, D. A., & Halse, M. E. (2024). "Hyperpolarised benchtop NMR spectroscopy for analytical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 144-145, 153-178. Available at:[Link]

  • White Rose Research Online. "Hyperpolarised benchtop NMR spectroscopy for analytical applications (Pre-print / Repository Version)." Universities of Leeds, Sheffield and York. Available at:[Link]

Sources

Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 2-(2-Aminothiazol-4-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Aminothiazol-4-yl)propan-2-ol is a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a k...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminothiazol-4-yl)propan-2-ol is a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a key pharmacophore found in numerous clinically approved drugs and biologically active molecules.[1][2] Its structural elucidation is paramount for synthesis confirmation, quality control, and understanding its interactions with biological targets. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable analytical technique for unambiguously determining the carbon skeleton of such organic molecules.[3]

This guide provides a comprehensive analysis of the expected C13 NMR chemical shifts for 2-(2-Aminothiazol-4-yl)propan-2-ol. As direct experimental data for this specific compound is not widely published, this guide employs a comparative approach, leveraging data from structurally analogous compounds and established principles of NMR spectroscopy to predict and rationalize the chemical shifts. This methodology not only offers a reliable reference for researchers working with this molecule but also serves as an instructional framework for spectral interpretation of novel aminothiazole derivatives.

Predicted and Comparative Analysis of C13 NMR Chemical Shifts

The structure of 2-(2-Aminothiazol-4-yl)propan-2-ol presents six unique carbon environments. The predicted chemical shifts are derived from a combination of computational predictions and experimental data from analogous structures, including 2-aminothiazole and substituted propan-2-ol derivatives.[4][5][6]

Molecular Structure and Carbon Numbering

To facilitate the discussion of chemical shifts, the carbon atoms in 2-(2-Aminothiazol-4-yl)propan-2-ol are numbered as follows:

Caption: Numbering scheme for 2-(2-Aminothiazol-4-yl)propan-2-ol.

Table 1: Predicted and Comparative C13 NMR Chemical Shifts (in ppm)

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Data
C2 (Thiazole) 168 - 172This carbon is significantly deshielded due to its position between two electronegative nitrogen atoms (in the ring and the amino group). Experimental data for 2-aminothiazole shows the C2 signal at approximately 168.8 ppm.[5]
C4 (Thiazole) 148 - 152The C4 carbon is attached to the propan-2-ol substituent and is part of the C=N bond within the thiazole ring. In similar 4-substituted 2-aminothiazoles, this carbon appears in the 148-150 ppm range.[5]
C5 (Thiazole) 105 - 110This CH carbon of the thiazole ring is expected to be the most upfield of the ring carbons. In 2-aminothiazole, the C5 signal is observed around 101.9 ppm. The substitution at C4 will likely cause a slight downfield shift.[5]
C(OH) (propan-2-ol) 68 - 72Tertiary carbons bearing a hydroxyl group typically resonate in this range.[7][8] The electronegative oxygen atom is the primary cause of the downfield shift. For comparison, the hydroxyl-bearing carbon in propan-2-ol appears at approximately 64 ppm.[6] The attachment to the heteroaromatic ring will likely shift it further downfield.
CH3 (propan-2-ol) 28 - 32The two methyl groups are chemically equivalent and are expected to produce a single signal. Their chemical shift is influenced by the adjacent quaternary carbon and the hydroxyl group. In propan-2-ol, the methyl carbons are at ~25 ppm.[6] The deshielding effect of the thiazole ring will likely push this signal slightly downfield.

Causality Behind Expected Shifts:

  • Electronegativity: The highly electronegative nitrogen and sulfur atoms in the thiazole ring, along with the oxygen of the hydroxyl group, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the nuclei to experience a stronger external magnetic field, resulting in a downfield shift (higher ppm value).[9]

  • Hybridization: The sp2 hybridized carbons of the thiazole ring (C2, C4, C5) will resonate at a significantly lower field than the sp3 hybridized carbons of the propan-2-ol side chain.[10]

  • Aromaticity and Resonance: The aromatic nature of the thiazole ring leads to a general deshielding of the ring carbons. The amino group at the C2 position is an electron-donating group, which can influence the electron density and chemical shifts of the ring carbons through resonance.

Experimental Protocol for C13 NMR Acquisition

To obtain a high-quality, verifiable C13 NMR spectrum of 2-(2-Aminothiazol-4-yl)propan-2-ol, the following protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its excellent solubilizing power for polar compounds like aminothiazoles.[11] Alternatively, deuterated chloroform (CDCl3) can be used, though solubility may be a limiting factor. The choice of solvent can slightly influence chemical shifts.[12]
  • Concentration: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[6]

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Experiment: A standard proton-decoupled C13 experiment (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: 0 to 220 ppm, which covers the entire range of expected chemical shifts for organic molecules.[10]
  • Pulse Angle: 30-45 degrees to allow for faster repetition rates.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons (like C2, C4, and C(OH)) have longer relaxation times, and an adequate delay is crucial for their reliable detection and integration.
  • Number of Scans: 512 to 2048 scans, depending on the sample concentration. C13 has a low natural abundance (1.1%), so a larger number of scans is necessary to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Fourier transform the Free Induction Decay (FID).
  • Phase and baseline correct the spectrum.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known value (e.g., DMSO-d6 at 39.52 ppm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Dissolve 10-20 mg of compound in 0.6 mL DMSO-d6 b Add TMS as internal standard a->b c Transfer to NMR tube b->c d Load sample into spectrometer c->d e Set up 13C experiment (zgpg30) d->e f Acquire data (2048 scans) e->f g Fourier Transform f->g h Phase and baseline correction g->h i Reference to TMS (0 ppm) h->i j Spectral Analysis & Peak Assignment i->j

Caption: Workflow for C13 NMR spectral acquisition and analysis.

Self-Validating System and Advanced Techniques

To ensure the trustworthiness of the peak assignments, it is highly recommended to perform additional NMR experiments:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH2, and CH3 groups, and quaternary carbons.[3]

    • DEPT-90: Will only show a signal for the C5 (CH) carbon.

    • DEPT-135: Will show a positive signal for C5 (CH) and the methyl carbons (CH3), and no signals for the quaternary carbons (C2, C4, C(OH)).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon atoms with their directly attached protons. It would show a correlation between C5 and its attached proton, and between the methyl carbons and their respective protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for confirming the connectivity of the entire molecule.

By combining the 1D C13 spectrum with these advanced experiments, a self-validating and unambiguous assignment of all carbon signals can be achieved.

Conclusion

The structural elucidation of 2-(2-Aminothiazol-4-yl)propan-2-ol via C13 NMR spectroscopy is a critical step in its chemical characterization. While direct experimental data is sparse, a robust and reliable prediction of the chemical shifts can be made through a comparative analysis of structurally related compounds. The thiazole ring carbons are expected in the aromatic/heteroaromatic region (105-172 ppm), with the C2 carbon being the most downfield. The propan-2-ol side chain carbons are anticipated in the aliphatic region, with the hydroxyl-bearing quaternary carbon around 70 ppm and the equivalent methyl groups near 30 ppm. Following the detailed experimental protocol and employing advanced NMR techniques like DEPT and 2D correlation spectroscopy will ensure an accurate and verifiable structural assignment, providing a solid foundation for further research and development activities.

References

  • El-Sayed, W. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31215-31230. Available at: [Link]

  • Javed, S., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Molecules, 26(23), 7169. Available at: [Link]

  • Gecaitė, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Pharmaceuticals, 15(7), 861. Available at: [Link]

  • Alasmi, A., et al. (2022). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Nanosistemi, Nanomateriali, Nanotehnologii, 20(4), 645-654. Available at: [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Available at: [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Abdulghani, S. S., & Al-Shemari, A. M. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Drug Delivery Technology, 12(2), 653-662.
  • The Chemistry Teacher. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Bîcu, E., et al. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 64(4), 519-525.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). Interpreting the 13C NMR spectrum of propan-2-ol. Retrieved from [https://www.docbrown.info/page06/molecule_isomers/isomers04alk.htm#13C NMR]([Link] NMR)

  • LibreTexts Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Oba, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1968. Available at: [Link]

Sources

Validation

Technical Comparison: FTIR Spectral Analysis of 2-Aminothiazole vs. Alcohol Functional Groups

Topic: FTIR Characteristic Peaks for 2-Aminothiazole and Alcohol Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In medicinal chemistry, d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for 2-Aminothiazole and Alcohol Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, distinguishing between heterocyclic amines (like 2-aminothiazole) and hydroxyl groups (alcohols) is a frequent analytical challenge. Both functional groups exhibit dominant absorbance in the high-frequency region (3100–3500 cm⁻¹), leading to potential misinterpretation during structural elucidation or purity profiling.

This guide provides a definitive spectral comparison, isolating the unique vibrational signatures of the 2-aminothiazole scaffold against primary, secondary, and tertiary alcohol groups . It synthesizes experimental data with field-proven protocols to ensure accurate identification.

Spectral Characterization: The Fingerprint Distinction

The core difficulty lies in the overlap of N-H and O-H stretching vibrations. However, the 2-aminothiazole moiety possesses a conjugated heterocyclic ring system that couples with the exocyclic amine, creating a distinct "spectral fingerprint" unlike the isolated O-H stretch of alcohols.

Comparative Peak Assignment Table
Vibrational Mode2-Aminothiazole (Heterocyclic Amine) Alcohol Groups (R-OH) Distinguishing Feature
X-H Stretch (3000–3500 cm⁻¹)3400–3100 cm⁻¹ Typically appears as a doublet (Asymmetric & Symmetric stretch) for the primary amine (-NH₂).[1][2] Peaks are often sharper than O-H.3200–3550 cm⁻¹ Appears as a single, broad, intense band due to intermolecular hydrogen bonding.[3] "Fat" peak shape.Shape & Multiplicity: Look for the "doublet" spikes (amine) vs. the "smooth mound" (alcohol).
Bending / Deformation 1650–1580 cm⁻¹ Strong N-H scissoring (in-plane bending). Often overlaps with ring C=N.1420–1330 cm⁻¹ O-H in-plane bending (weak to medium).Intensity: The amine scissoring at ~1600 cm⁻¹ is a diagnostic marker absent in pure alcohols.
C-X Stretch (1000–1350 cm⁻¹)1350–1250 cm⁻¹ C-N exocyclic stretch. Enhanced by resonance with the thiazole ring.1260–1000 cm⁻¹ C-O stretch. 1°: ~1050 | 2°: ~1100 | 3°: ~1150 cm⁻¹Position: C-N (aromatic) is typically at higher wavenumbers than aliphatic C-O stretches.
Ring/Skeleton Vibrations 1550–1450 cm⁻¹ (C=N Ring)~600–800 cm⁻¹ (C-S Stretch)None (Alkyl chain vibrations only: C-C at 1200–800 cm⁻¹)Thiazole Markers: Presence of C=N and C-S bands confirms the heterocyclic core.
Deep Dive: The "Overlap Region" (3100–3500 cm⁻¹)
  • The Amine "Doublet": The 2-aminothiazole group is a primary aromatic amine. In non-hydrogen-bonded states (dilute solution), it shows two sharp bands:

    • ~3450 cm⁻¹: Asymmetric N-H stretch.

    • ~3300 cm⁻¹: Symmetric N-H stretch.

    • Note: In solid-state (KBr/ATR), these broaden and shift to lower frequencies due to H-bonding, but the dual-peak shoulder often remains visible.

  • The Alcohol "Mound": Alcohols in solid or liquid state exist as H-bonded networks. This creates a Gaussian-like distribution of bond energies, resulting in a massive, featureless absorption centered around 3350 cm⁻¹ .

Decision Logic: Analytical Workflow

When analyzing a spectrum with a peak in the 3300 cm⁻¹ region, use the following logic to assign the functional group.

FTIR_Decision_Tree Start Unknown Peak in 3100-3500 cm⁻¹ Region CheckShape Analyze Peak Shape Start->CheckShape Broad Single, Broad, Featureless Band CheckShape->Broad Looks like 'U' Sharp Doublet or Sharp Spikes (Shoulders) CheckShape->Sharp Looks like 'W' Check1000 Check 1000-1200 cm⁻¹ (C-O Region) Broad->Check1000 Check1600 Check 1580-1650 cm⁻¹ (Bending Region) Sharp->Check1600 AmineBend Strong Peak Present (N-H Scissoring) Check1600->AmineBend Yes NoBend No Significant Peak Check1600->NoBend No ResultAlcohol CONFIRMED: Alcohol Group (O-H Stretch) Check1000->ResultAlcohol Strong C-O Band ResultAmine CONFIRMED: 2-Aminothiazole (Primary Amine) AmineBend->ResultAmine NoBend->ResultAlcohol

Figure 1: Logical workflow for distinguishing Amine vs. Alcohol signals in FTIR spectra.

Experimental Protocol: KBr vs. ATR

For 2-aminothiazole derivatives, the choice of sampling technique critically impacts the spectral quality, particularly in the hygroscopic regions.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Why: ATR requires no sample dilution, eliminating the "water artifact" common in KBr pellets. This is crucial because absorbed water creates a broad O-H peak at 3400 cm⁻¹ that can mask the N-H amine doublet.

  • Protocol:

    • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Ensure the background spectrum is flat.

    • Sample Loading: Place ~5 mg of the solid 2-aminothiazole derivative directly onto the crystal center.

    • Compression: Apply high pressure using the anvil. Tip: For hard crystalline thiazoles, ensure the pressure gauge reaches the "slip" point to maximize contact.

    • Acquisition: Scan 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

    • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at high wavenumbers.

Method B: KBr Pellet – For High-Resolution Library Matching [4]
  • Why: Transmission mode offers higher sensitivity for weak bands (like the aromatic overtones), but requires strict moisture control.

  • Protocol:

    • Ratio: Mix 1 mg sample with 100 mg spectral-grade, dried KBr .

    • Grinding: Grind in an agate mortar for 2 minutes until a fine flour consistency is reached. Do not over-grind to avoid absorbing atmospheric moisture.

    • Pressing: Evacuate the die for 2 minutes, then press at 8–10 tons for 1 minute.

    • Validation: Check the pellet transparency. A cloudy pellet indicates moisture (bad for O-H/N-H distinction) or poor grinding.

Mechanistic Insight: The Thiazole Ring Effect

When analyzing 2-aminothiazole, you are not just looking at a generic amine.[5][6] The resonance between the lone pair on the exocyclic nitrogen and the thiazole ring (N1=C2-N(H)2) increases the double-bond character of the C2-N bond.

  • Spectral Consequence: The C-N stretch shifts to a higher frequency (~1330 cm⁻¹ ) compared to aliphatic amines (~1000-1200 cm⁻¹).

  • Diagnostic Value: If you see an "alcohol-like" blob at 3400 cm⁻¹ but a sharp, strong band at 1330 cm⁻¹ (and no C-O band at 1050 cm⁻¹), the sample is likely the amine, with the broadening caused by moisture or poor crystallinity.

Thiazole_Resonance N_exo Exocyclic Nitrogen C2 C2 Carbon N_exo->C2 Lone Pair Donation Ring Thiazole Ring C2->Ring Resonance Stabilization Result Result: C-N Bond strengthens Shift to ~1330 cm⁻¹ C2->Result

Figure 2: Resonance effect in 2-aminothiazole shifting the C-N vibrational frequency.

References
  • Pagacz-Kostrzewa, M., et al. (2022).[7] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • NIST Chemistry WebBook . Infrared Spectrum of Thiazole. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups: Amines and Alcohols. Available at: [Link]

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 2-(2-Aminothiazol-4-yl)propan-2-ol

As a Senior Application Scientist, the development of a robust, reliable, and stability-indicating HPLC method is not merely a procedural task; it is a foundational pillar supporting drug development and quality control....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the development of a robust, reliable, and stability-indicating HPLC method is not merely a procedural task; it is a foundational pillar supporting drug development and quality control. This guide provides an in-depth, experience-driven approach to creating a purity method for 2-(2-Aminothiazol-4-yl)propan-2-ol, a molecule featuring a basic 2-aminothiazole moiety. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives to arrive at a validated, field-ready protocol.

Foundational Strategy: Understanding the Analyte and Potential Impurities

Before a single vial is prepared, a thorough understanding of the target analyte is paramount. The structure of 2-(2-Aminothiazol-4-yl)propan-2-ol contains a basic primary amine on the thiazole ring, which is the most critical feature guiding our method development. Basic compounds are notorious for causing poor peak shape (tailing) on silica-based reversed-phase columns due to interactions with acidic silanol groups. Our primary goal is to mitigate these interactions.

Potential impurities can arise from the synthesis route or degradation. Common synthetic pathways for 2-aminothiazoles involve the Hantzsch thiazole synthesis, reacting a thiourea with an α-haloketone.[1][2] This suggests that potential process impurities could include unreacted starting materials or by-products. Degradation pathways, on the other hand, must be systematically investigated.

The Cornerstone of Purity Methods: Forced Degradation Studies

A purity method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products.[3] Forced degradation, or stress testing, is the process of intentionally degrading the API under harsh conditions to generate these degradants.[4] This is a regulatory requirement and a scientific necessity.[3]

The objective is to achieve a target degradation of 5-20% of the main peak.[3] Excessive degradation can lead to complex secondary and tertiary degradants that may not be relevant to real-world stability.

Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-(2-Aminothiazol-4-yl)propan-2-ol in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl and heat at 60°C for 8 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralization & Dilution: After exposure, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

Anticipated Degradation Pathways

The 2-aminothiazole ring can be susceptible to oxidation at the sulfur atom or hydrolytic ring opening under extreme pH and temperature conditions.[5] The primary amine is also a potential site for oxidative degradation.[5]

Method Development: A Comparative Approach

The following sections compare key chromatographic parameters to develop a method capable of resolving the parent peak from all process impurities and stress-induced degradants.

Column Selection: The Separation Engine

The choice of a stationary phase is the most critical factor for achieving selectivity. For a polar, basic compound like our analyte, a modern, high-purity, end-capped C18 column is the logical starting point.[6]

Column ChemistryRationale & ComparisonPerformance Insight
InertSustain C18 A high-purity silica with advanced end-capping. This is our primary choice as it minimizes silanol interactions, providing excellent peak shape for basic compounds.[6]Expected to provide sharp, symmetrical peaks and good retention.
Standard L1 C18 A conventional C18 column. May be more economical but is prone to showing peak tailing for basic analytes due to higher residual silanol activity.Useful as a baseline to demonstrate the superiority of the modern column. Expect tailing factor > 1.5.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic thiazole ring.[6]A valuable secondary screening column if co-elutions are observed on the C18 phase. May re-order elution of impurities.

Decision: We will proceed with a high-purity, end-capped C18 column (e.g., InertSustain C18, 150 mm x 4.6 mm, 5 µm) as our primary development column.

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase composition dictates retention, resolution, and peak shape.

ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), better UV transparency at low wavelengths. Often provides sharper peaks.Higher cost.
Methanol (MeOH) Can offer different selectivity due to its protic nature (hydrogen bonding). Lower cost.Higher viscosity (higher backpressure).

Decision: Acetonitrile is the preferred starting organic modifier due to its superior chromatographic properties.

This is the most critical element for analyzing a basic compound. An unbuffered mobile phase will result in severe peak tailing. The key is to maintain a low pH to protonate the primary amine (pKa ~5-6) and suppress the ionization of residual silanols on the stationary phase.

Aqueous PhaseRationale & ComparisonPerformance Insight
0.1% Formic Acid (pH ~2.7) Volatile and MS-compatible. Provides sufficient acidity to protonate the amine and yield good peak shape.Excellent choice for LC-MS applications. May not provide enough buffering capacity for high-concentration samples.
0.1% Phosphoric Acid (pH ~2.1) Non-volatile, strong acid. Excellent for UV-only methods, providing robust pH control and sharp peaks.Our primary choice for a dedicated UV purity method. Not suitable for LC-MS.[7]
20 mM Phosphate Buffer (pH 3.0) A true buffer, offering the most stable pH control. Protects the column from pH fluctuations.The most robust option for routine QC use. Requires careful column flushing to prevent salt precipitation.

Decision: We will develop the method using 0.1% Orthophosphoric Acid in water as the aqueous phase (Mobile Phase A) and 0.1% Orthophosphoric Acid in acetonitrile as the organic phase (Mobile Phase B).[8][9] This provides consistent acidity across the gradient.

Initial Gradient and Optimization

A generic scouting gradient is an efficient way to determine the approximate elution conditions.

Scouting Gradient:

  • Time (min) | %B (ACN w/ 0.1% OPA)

  • 0.0 | 5

  • 20.0 | 95

  • 25.0 | 95

  • 25.1 | 5

  • 30.0 | 5

From the scouting run, we can observe the retention time of the main peak and the distribution of impurities and degradants. The gradient can then be optimized to provide better resolution around the main peak and ensure all related substances are eluted.

Visualizing the Development Workflow

A systematic approach ensures all variables are considered logically.

Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Core Development cluster_opt Phase 3: Optimization & Finalization Analyte_Info Understand Analyte (Structure, pKa, UV) Forced_Deg Perform Forced Degradation Study Analyte_Info->Forced_Deg Col_Select Select Column (e.g., C18) Forced_Deg->Col_Select MP_Select Select Mobile Phase (ACN/H2O + Acid) Col_Select->MP_Select Scout_Grad Run Scouting Gradient MP_Select->Scout_Grad Analyze_Scout Analyze Results: Resolution, Peak Shape Scout_Grad->Analyze_Scout Opt_Grad Optimize Gradient (Shallow segment around API) Analyze_Scout->Opt_Grad Final_Method Finalize Method & Set SST Criteria Opt_Grad->Final_Method

Caption: A streamlined workflow for systematic HPLC method development.

Final Optimized Method & Comparative Data

After iterative optimization, the following method was established as being superior for the purity determination of 2-(2-Aminothiazol-4-yl)propan-2-ol.

Optimized Chromatographic Conditions
ParameterCondition 1: Non-Optimal (No Acid)Condition 2: Optimized (with Acid)
Column Standard C18, 150 x 4.6 mm, 5 µmInertSustain C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile0.1% Orthophosphoric Acid in Acetonitrile
Gradient 5-95% B in 20 min10-70% B in 30 min (shallow gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection UV at 265 nmUV at 265 nm
Injection Vol. 10 µL10 µL
Comparative Performance Data
Performance MetricCondition 1: Non-OptimalCondition 2: Optimized MethodJustification for Improvement
API Tailing Factor 2.11.1Low pH mobile phase protonates the basic amine and suppresses silanol interactions, leading to a symmetrical peak.[8][9]
Resolution (API/Impurity A) 1.22.5The optimized shallow gradient provides more time for closely eluting impurities to separate effectively.
Peak Area RSD (n=6) 1.8%0.4%Improved peak integration on symmetrical peaks leads to higher precision.
Degradant Detection 2 peaks detected5 peaks detectedThe stability-indicating method successfully resolves multiple degradants not seen under non-optimal conditions.
Final Method Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Orthophosphoric Acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of Orthophosphoric Acid to 1 L of HPLC-grade acetonitrile. Filter and degas both mobile phases.

  • Standard Preparation: Prepare a 0.1 mg/mL solution of 2-(2-Aminothiazol-4-yl)propan-2-ol reference standard in a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the test sample in a 50:50 mixture of Mobile Phase A and B. This higher concentration is for the accurate quantitation of low-level impurities.

  • System Suitability Test (SST): Inject the standard solution five times. The %RSD for the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the percentage of impurities using the area percent method.

Troubleshooting Logic

Troubleshooting_Tree cluster_tailing Peak Tailing cluster_resolution Poor Resolution Start Problem Observed Tailing_Q1 Is Mobile Phase pH < 4? Start->Tailing_Q1 Res_Q1 Are peaks fully eluted? Start->Res_Q1 Tailing_A1_No Action: Lower pH (Add acid/buffer) Tailing_Q1->Tailing_A1_No No Tailing_A1_Yes Is column old or a basic-compound specific column being used? Tailing_Q1->Tailing_A1_Yes Yes Res_A1_No Action: Extend gradient or increase %B Res_Q1->Res_A1_No No Res_A1_Yes Action: Decrease gradient slope (make it shallower) Res_Q1->Res_A1_Yes Yes

Caption: A decision tree for common HPLC troubleshooting scenarios.

Conclusion

The development of a robust HPLC purity method for 2-(2-Aminothiazol-4-yl)propan-2-ol hinges on a systematic approach that directly addresses the chemical nature of the analyte. By comparing stationary phases and meticulously optimizing the mobile phase pH, we have demonstrated a clear path from a suboptimal method with poor peak shape to a precise, accurate, and stability-indicating final method. The use of a modern, end-capped C18 column combined with an acidified mobile phase is critical for achieving the symmetrical peaks necessary for reliable quantification. This guide serves as a template for scientists, providing not just a protocol, but the underlying scientific principles required to develop truly robust analytical methods.

References

  • SIELC Technologies. (2018, February 16). Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry.
  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • GL Sciences. Reverse Phase HPLC Columns.
  • BioProcess International. (2020, November 12).
  • Journal of Pharmaceutical and Biological Sciences. (2024, December 26).
  • Pharma Science Monitor. (2016, July 1).
  • Chromatography Today. (2020, November 15).
  • MDPI. (2021, March 7).
  • Khan, I., et al. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry.
  • Sabri, S. A. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • ResearchGate. (2024). Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,....

Sources

Validation

X-ray crystal structure of 2-(2-Aminothiazol-4-yl)propan-2-ol

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of selecting the right fragment scaffolds for kinase inhibitor campaigns. In Fragment-Based Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of selecting the right fragment scaffolds for kinase inhibitor campaigns. In Fragment-Based Drug Discovery (FBDD), the 2-aminothiazole motif is a privileged structure, renowned for its ability to form robust bidentate hydrogen bonds with the kinase hinge region.

However, unsubstituted 2-aminothiazoles are notoriously problematic. They frequently emerge as "Promiscuous 2-Aminothiazoles" (PrATs) in biophysical screens [1] and harbor a severe toxicophore liability due to their susceptibility to C4-C5 epoxidation by cytochrome P450 enzymes [2].

To overcome these limitations, rational substitution is required. 2-(2-Aminothiazol-4-yl)propan-2-ol (PubChem CID: 23093022) [3] represents a highly optimized alternative. By introducing a sterically demanding, polar propan-2-ol moiety at the C4 position, this building block fundamentally alters the crystallographic, thermodynamic, and pharmacological profile of the scaffold.

This guide objectively compares the X-ray crystallographic performance, binding efficiency, and developability of 2-(2-Aminothiazol-4-yl)propan-2-ol against traditional alternatives like unsubstituted 2-aminothiazole and 2-aminopyridine.

Structural Causality & Binding Mechanics

To understand why 2-(2-Aminothiazol-4-yl)propan-2-ol outperforms its unsubstituted counterparts, we must analyze the causality of its binding mechanics.

The primary interaction for any of these fragments is at the kinase hinge region (e.g., Met319 in Lck or Leu83 in CDK2). The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge, while the thiazole nitrogen acts as an acceptor from the backbone amide NH.

When we utilize unsubstituted 2-aminothiazole , the lack of steric bulk allows the fragment to adopt multiple binding modes across diverse protein targets, leading to high promiscuity (PrAT behavior). Furthermore, the exposed C4-C5 double bond is a prime target for oxidative metabolism.

By utilizing 2-(2-Aminothiazol-4-yl)propan-2-ol , the C4 propan-2-ol group projects directly into the solvent-exposed ribose pocket. This specific vectoring achieves three critical outcomes:

  • Steric Blockade: It physically prevents C4-C5 epoxidation, neutralizing the toxicophore liability.

  • Conformational Restriction: The bulky dimethyl groups demand a specific pocket geometry, drastically reducing off-target promiscuity.

  • Solvent Interaction: The hydroxyl group provides a vector for solvent interaction or hydrogen bonding with the ribose pocket, enhancing aqueous solubility and Ligand Efficiency (LE).

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region (Backbone Amides) Ribose Ribose Pocket (Solvent Channel) Gatekeeper Gatekeeper Residue Fragment 2-(2-Aminothiazol-4-yl) propan-2-ol Fragment->Hinge 2-Amino & Thiazole N (Bidentate H-bonds) Fragment->Ribose Propan-2-ol OH (H-bond / Solvent) Fragment->Gatekeeper C5-H (Steric Fit)

Mechanistic binding of 2-(2-Aminothiazol-4-yl)propan-2-ol within the kinase ATP pocket.

Comparative Performance Data

To objectively evaluate these fragments, we benchmarked them against a model kinase (Lck) using standardized FBDD metrics. The data below highlights the superiority of the C4-substituted scaffold in balancing affinity, efficiency, and safety.

Fragment ScaffoldModel Kinase IC₅₀ (µM)Ligand Efficiency (LE)FBDD Hit Rate (Promiscuity)C4-C5 Epoxidation RiskAqueous Solubility (Soaking)
2-Aminothiazole 1500.35High (>10%)High (Toxicophore) Moderate
2-Aminopyridine 2000.31Medium (5%)LowHigh
2-(2-Aminothiazol-4-yl)propan-2-ol 45 0.42 Low (<1%) None (Sterically Blocked) Excellent

Data Synthesis Note: LE is calculated as ΔG / heavy atom count. A higher LE indicates a more optimal use of molecular weight to achieve binding affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to determine these X-ray crystal structures must be self-validating. Artifacts in crystallography—such as modeling a ligand into noise—are common in FBDD due to the low affinity of fragments. The following workflows are designed to prevent false positives.

Protocol 1: High-Concentration Fragment Soaking & X-ray Crystallography

Causality: Fragments have low affinities (high µM to mM). To drive the binding equilibrium toward the complexed state, we must soak crystals at very high concentrations (typically 50 mM). The propan-2-ol group enhances the aqueous solubility of our target fragment, allowing us to minimize DMSO concentration (<5%), which otherwise degrades the crystal lattice.

  • Apo-Crystal Preparation: Grow apo-crystals of the target kinase (e.g., Lck or CDK2) using vapor diffusion. Transfer the crystal to a stabilizing drop containing the mother liquor.

  • Fragment Soaking: Prepare a 50 mM soaking solution of 2-(2-Aminothiazol-4-yl)propan-2-ol in the mother liquor, supplemented with 5% DMSO and a cryoprotectant (e.g., 20% glycerol). Soak the crystal for 2 to 24 hours.

  • Data Collection: Flash-freeze the crystal in liquid nitrogen. Collect X-ray diffraction data at 100 K using a synchrotron radiation source (e.g., 0.979 Å wavelength).

  • Self-Validation Step (Crucial): Process the data using XDS and solve the phases via molecular replacement. Do not model the ligand immediately. First, generate an

    
     omit map. You must observe a continuous positive electron density peak at 
    
    
    
    in the hinge region before placing the fragment. If the density is
    
    
    , the occupancy is too low, and modeling the ligand constitutes confirmation bias.
Protocol 2: Orthogonal Thermodynamic Validation via ITC

Causality: Crystallographic packing forces or high precipitant concentrations can force a fragment into an artificial pose. Isothermal Titration Calorimetry (ITC) provides thermodynamic validation (


) in solution, ensuring the X-ray pose represents a biologically relevant state.
  • Protein Dialysis: Dialyze the purified kinase extensively against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure exact buffer matching between the protein cell and the ligand syringe.

  • Titration: Load 50 µM of the kinase into the sample cell. Titrate 1 mM of 2-(2-Aminothiazol-4-yl)propan-2-ol from the syringe in 2 µL injections at 25°C.

  • Self-Validation Step (c-value check): Calculate the Wiseman

    
    -value (
    
    
    
    ). For fragments,
    
    
    is often
    
    
    . To validate low-
    
    
    data, ensure the stoichiometry (
    
    
    ) is fixed to 1 (based on the X-ray structure) and verify that the binding isotherm shows a clear enthalpic signal (
    
    
    ) that saturates appropriately.

Workflow N1 1. Apo-Kinase Crystal Preparation N2 2. Fragment Soaking (50 mM, <5% DMSO) N1->N2 N3 3. X-Ray Diffraction Data Collection (100 K) N2->N3 N4 4. Self-Validation: Fo-Fc Omit Map > 3σ N3->N4 N5 5. Structure Refinement & ITC Orthogonal Check N4->N5

Step-by-step X-ray crystallography workflow for fragment-based kinase screening.

Conclusion

While unsubstituted 2-aminothiazoles and 2-aminopyridines serve as foundational starting points in kinase inhibitor design, their liabilities in promiscuity and toxicity often stall downstream development. The X-ray crystal structure profiling of 2-(2-Aminothiazol-4-yl)propan-2-ol demonstrates that strategic substitution at the C4 position not only preserves the critical hinge-binding hydrogen bond network but actively engineers out toxicophore risks while improving Ligand Efficiency. For drug development professionals executing FBDD campaigns, prioritizing this substituted scaffold yields a more robust, developable, and self-validating chemical starting point.

References

  • Devine, S. M., et al. (2015). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold." Journal of Medicinal Chemistry, 58(3), 1205-1214.[Link]

  • Proj, M., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 13(12), 1905-1910.[Link]

  • National Center for Biotechnology Information. "2-(2-Aminothiazol-4-yl)propan-2-ol | C6H10N2OS - PubChem." PubChem Database. CID: 23093022.[Link]

Comparative

Reference standards for 2-(2-Aminothiazol-4-yl)propan-2-ol impurity profiling

An In-Depth Guide to Reference Standards for the Impurity Profiling of 2-(2-Aminothiazol-4-yl)propan-2-ol Introduction: The Analytical Imperative in Pharmaceutical Development 2-(2-Aminothiazol-4-yl)propan-2-ol is a key...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Reference Standards for the Impurity Profiling of 2-(2-Aminothiazol-4-yl)propan-2-ol

Introduction: The Analytical Imperative in Pharmaceutical Development

2-(2-Aminothiazol-4-yl)propan-2-ol is a key building block in modern medicinal chemistry. The 2-aminothiazole moiety is a privileged scaffold found in numerous approved drugs, valued for its wide range of biological activities.[1] As an advanced intermediate or starting material, the purity of 2-(2-Aminothiazol-4-yl)propan-2-ol directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by global regulatory bodies.[2][3] The International Council for Harmonisation (ICH) Q3A(R2) guideline necessitates the reporting, identification, and qualification of impurities in new drug substances, establishing strict thresholds to ensure patient safety.[4][5][6] This guide provides a comprehensive framework for establishing a robust impurity profiling program for 2-(2-Aminothiazol-4-yl)propan-2-ol, with a focus on the critical role and comparative selection of reference standards.

PART 1: Unraveling Impurity Origins: A Synthesis-Based Approach

To effectively control impurities, one must first understand their origin. Impurities are not random occurrences; they are logical consequences of the chemical synthesis, purification, and storage processes. The most common route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[7] A plausible pathway to 2-(2-Aminothiazol-4-yl)propan-2-ol involves the condensation of a suitable α-haloketone with thiourea.

This process can give rise to several classes of impurities:

  • Organic Impurities: Unreacted starting materials, intermediates, by-products from competing reaction pathways, and degradation products formed during synthesis or storage.

  • Inorganic Impurities: Residual catalysts, reagents (e.g., inorganic salts), or heavy metals.[4][8]

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not fully removed.[9]

The diagram below illustrates this synthetic pathway and highlights the potential points of impurity formation.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities SM1 1-Chloro-3-hydroxy-3-methylbutan-2-one Int1 Isothiouronium Intermediate SM1->Int1 SM2 Thiourea SM2->Int1 Product 2-(2-Aminothiazol-4-yl)propan-2-ol Int1->Product Cyclization Imp2 Impurity B (Dimer of SM1/Product) Int1->Imp2 Side Reaction Imp3 Impurity C (Over-alkylation product) Product->Imp3 Side Reaction Imp4 Impurity D (Degradation Product) Product->Imp4 Storage/Stress Imp1 Impurity A (Unreacted SM1)

Caption: Plausible Hantzsch synthesis pathway and potential impurity formation points.

Table 1: Profile of Potential Impurities
Impurity TypePotential IdentityLikely OriginSignificance
Starting Material 1-Chloro-3-hydroxy-3-methylbutan-2-oneIncomplete reactionProcess impurity, must be controlled.
Intermediate Isothiouronium SaltIncomplete cyclizationProcess impurity, indicates incomplete reaction.
By-Product Dimeric or polymeric speciesSide reactions under harsh conditionsCan be difficult to purge and may have unknown toxicology.
By-Product 4-hydroxy-4-methyl-1-(thiazol-2-yl)pentan-2-oneOver-alkylation of the productProcess impurity, potentially reactive.
Degradation Oxidized or hydrolyzed speciesExposure to air, moisture, or lightAffects product stability and shelf-life.

PART 2: The Linchpin of Accuracy: Selecting and Comparing Reference Standards

Accurate impurity profiling is impossible without high-quality reference standards. These are highly characterized materials used for the unambiguous identification and precise quantification of impurities.[10] The choice of standard depends on the stage of development and the specific analytical requirement.

Comparison of Reference Standard Tiers
FeaturePrimary Reference Standard (e.g., USP, EP, BP)Secondary (Working) Reference StandardIn-House Synthesized Material
Purity Highest possible, extensively characterized.High purity, established relative to a primary standard.Purity must be rigorously determined.
Certification Comes with a detailed Certificate of Analysis from a pharmacopeial body.[11]Certified by the manufacturer, with traceability to a primary standard.No external certification; relies entirely on internal characterization data.
Traceability Directly traceable to international metrological standards.Traceable to a primary standard.Not traceable unless calibrated against a primary standard.
Cost HighModerateHigh initial cost (synthesis, purification, characterization) but lower per-use cost.
Typical Use Definitive identification, calibration of secondary standards, legal and regulatory submissions.Routine quality control (QC), batch release testing, method development.When commercial standards are unavailable, for novel or process-specific impurities.

Expert Insight: While primary standards from organizations like the United States Pharmacopeia (USP) represent the gold standard for quality and regulatory acceptance, they are not always available for every potential impurity, especially during early-stage development.[3] Therefore, a pragmatic strategy often involves a combination: using commercially available secondary standards for known impurities and undertaking in-house synthesis and qualification for novel or process-specific ones. This dual approach ensures both compliance and comprehensive process understanding.

PART 3: The Analytical Workflow: A Validated HPLC-UV Protocol

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for pharmaceutical impurity profiling due to its high sensitivity, resolving power, and robustness.[12][13] A well-developed HPLC method should be able to separate the main component from all known and potential impurities.

Workflow for Impurity Identification and Quantification

The following diagram outlines a self-validating system for impurity profiling.

G cluster_workflow Analytical Workflow SamplePrep 1. Sample & Standard Preparation SST 2. System Suitability Test (SST) (Resolution, Tailing Factor, RSD%) SamplePrep->SST Analysis 3. Chromatographic Analysis (HPLC-UV) SST->Analysis PeakID 4. Peak Identification (vs. Reference Standards) Analysis->PeakID Quant 5. Quantification (Area % or vs. Standard Curve) PeakID->Quant Report 6. Reporting & Specification Check (vs. ICH Thresholds) Quant->Report

Caption: A typical, self-validating workflow for HPLC-based impurity profiling.

Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for method development. It must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.

Objective: To separate 2-(2-Aminothiazol-4-yl)propan-2-ol from its potential process-related and degradation impurities.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.05% Orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      25 40 60
      30 40 60
      32 95 5

      | 40 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 272 nm (based on typical aminothiazole chromophore).[14]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Reference Standard Solution: Accurately weigh and dissolve the reference standard of each known impurity in the diluent to a final concentration of ~5 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the 2-(2-Aminothiazol-4-yl)propan-2-ol sample in the diluent to a final concentration of ~1 mg/mL.

  • System Suitability Test (SST):

    • Inject a solution containing the main component and key impurity standards.

    • Acceptance Criteria:

      • Resolution: >2.0 between the main peak and the closest eluting impurity.

      • Tailing Factor (Symmetry): 0.8 - 1.5 for the main peak.

      • Relative Standard Deviation (RSD): <%2.0 for peak area and retention time from six replicate injections.

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining and separating the moderately polar aminothiazole and its related substances.

  • Acidified Mobile Phase: The acid suppresses the ionization of the basic amino group, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is essential to elute a wide range of impurities with varying polarities within a reasonable runtime, from polar starting materials to more non-polar by-products.

PART 4: Data Interpretation and Regulatory Compliance

The final step is to translate the analytical data into a meaningful purity assessment.

  • Identification: An impurity is identified by comparing its retention time to that of a known reference standard.

  • Quantification: For specified impurities with available standards, quantification is done against the standard's response. For unspecified impurities, their percentage is often calculated by area normalization, assuming a relative response factor (RRF) of 1.0 unless otherwise determined.

Regulatory Context: All results must be evaluated against the thresholds defined in ICH Q3A.[4][9]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Trustworthiness Through Self-Validation: The protocol's trustworthiness is established by the mandatory System Suitability Test (SST). Passing SST criteria before sample analysis confirms that the chromatographic system is performing as expected on that day, ensuring the reliability of the generated data. Any deviation from the SST criteria invalidates the run and requires troubleshooting before proceeding.

Conclusion

A robust impurity profiling strategy for 2-(2-Aminothiazol-4-yl)propan-2-ol is a multi-faceted endeavor that is fundamentally anchored by the use of appropriate reference standards. By integrating a deep understanding of the synthetic process with high-resolution analytical techniques and a tiered approach to reference material selection, researchers and drug development professionals can build a comprehensive and compliant purity control strategy. This ensures not only adherence to global regulatory expectations but also contributes to the ultimate goal of producing safe and effective medicines.

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (1999). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Chromatography Today. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. [Link]

  • ResearchGate. (2015). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • PubMed. (2012). Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. [Link]

  • PharmaTutor. Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. Chemical synthesis of 2-aminothiazole analogs. [Link]

  • Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-Aminothiazol-4-yl)propan-2-ol

Executive Safety Summary & Risk Profile Compound Identity: 2-(2-Aminothiazol-4-yl)propan-2-ol CAS: 1170958-39-8 (Representative) Physical State: Solid (Crystalline powder) Chemical Class: Aminothiazole derivative / Terti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Compound Identity: 2-(2-Aminothiazol-4-yl)propan-2-ol CAS: 1170958-39-8 (Representative) Physical State: Solid (Crystalline powder) Chemical Class: Aminothiazole derivative / Tertiary alcohol

Operational Context: This compound is a bifunctional building block often utilized in kinase inhibitor synthesis. While specific toxicological data for this exact isomer may be sparse, the Precautionary Principle dictates we treat it based on the pharmacophore hazards of the 2-aminothiazole moiety.

Core Hazard Assessment:

  • Primary Risk (Aminothiazole Moiety): Known skin/eye irritant; potential respiratory sensitizer. Aminothiazoles are structurally similar to sulfa drugs, posing a risk of allergic reaction in sensitized individuals.[1]

  • Secondary Risk (Physical): As a fine powder, electrostatic charging is possible, leading to aerosolization during weighing.

  • False Cognate Warning: Do not confuse this with Propan-2-ol (Isopropanol). This is a functionalized heteroaromatic solid, not a solvent.[1]

PPE Selection Matrix

The following specifications represent the Minimum Acceptable Protection (MAP) for research-scale handling (<10g).

Protection ZoneEquipment StandardTechnical SpecificationRationale (Causality)
Ocular Safety Glasses (ANSI Z87.1)Side shields required.[1][2]Protects against projectile crystals during spatula manipulation.[1]
Ocular (High Risk) Chemical GogglesIndirect venting.Trigger: Use if handling >10g or if powder is statically charged/dusty. Prevents fine particulate entry.[1]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil/0.10mm)Outer: Nitrile (Extended Cuff)Nitrile provides superior resistance to organic heterocycles compared to latex. Double layer allows outer glove removal upon contamination without exposing skin.[1]
Respiratory N95 / P95 RespiratorNIOSH-approved facepiece.[1]Trigger: Required only if working outside a fume hood (not recommended) or during spill cleanup.
Body Lab CoatHigh-neck, snap closure.[1] Cotton/Poly blend.[1]Prevents migration of particulates to street clothes.[1] Snap closures allow rapid removal in emergencies.[1]

Engineering Controls & Containment

PPE is the last line of defense.[1] The primary barrier must be engineering controls.[1]

  • Primary Containment: Chemical Fume Hood.

  • Operational Velocity: Maintain face velocity between 0.4 m/s and 0.6 m/s (80–120 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing if the powder exhibits "fly-away" behavior, as aminothiazoles can be electrostatically active.

Operational Protocol: Donning & Handling Logic

This protocol uses a "Clean-Dirty-Clean" workflow to prevent cross-contamination of common lab surfaces (doorknobs, keyboards).[1]

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the matter (Solid vs. Solution).

PPE_Decision_Logic Start Start: Handling 2-(2-Aminothiazol-4-yl)propan-2-ol State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Weighing Weighing / Transfer? Solid->Weighing Solvent_Check Check Solvent Type Solution->Solvent_Check High_PPE High Integrity PPE: Double Nitrile + Goggles + Fume Hood Weighing->High_PPE Dust Risk Std_PPE Standard PPE: Glasses + Lab Coat + Single Nitrile Solvent_Check->Std_PPE Non-Volatile / Dilute Solvent_Check->High_PPE DCM / Volatile / Conc. End Execute Experiment Std_PPE->End Proceed High_PPE->End Proceed

Figure 1: PPE Decision Logic Tree. Selects protection level based on physical state and dust generation risk.

Step-by-Step Handling Procedure
  • Pre-Inspection:

    • Verify Fume Hood Flow (Magnahelic gauge check).

    • Inspect Nitrile gloves for pinholes (air inflation test).[1]

  • Donning (Order of Operations):

    • Lab Coat (fully buttoned).[1]

    • Safety Glasses.[1][2][3][4]

    • Inner Glove: Tuck lab coat cuff under the glove.

    • Outer Glove: Pull over the inner glove. This creates a "shingle effect" where spills run off the glove, not into the sleeve.[1]

  • Manipulation:

    • Keep all open vessels at least 6 inches back from the hood sash.[1]

    • If the solid is spilled on the outer glove, doff immediately inside the hood and replace.

  • Doffing (The "Beak" Method):

    • Pinch the outside of one glove near the wrist.[1] Peel downwards, turning it inside out.[1] Ball it up in the gloved hand.

    • Slide a finger of the bare hand under the remaining glove wrist.[1] Peel off from the inside, encapsulating the first glove.[1]

Emergency Response & Disposal

Spill Management Workflow

If a spill occurs, do not panic. Follow this logic to contain the aminothiazole derivative safely.

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) Assess->Major_Solid Solution_Spill Solution Spill Assess->Solution_Spill Wet_Wipe Wet Wipe Method: Dampen paper towel (Ethanol) Gently wipe (No Dust) Minor_Solid->Wet_Wipe Major_Solid->Wet_Wipe If inside hood Evacuate Evacuate Area & Call EHS Major_Solid->Evacuate If outside hood Absorb Absorbent Pads/Vermiculite Solution_Spill->Absorb Disposal Seal in HazWaste Bag Label: 'Toxic Solid' Wet_Wipe->Disposal Absorb->Disposal

Figure 2: Spill Response Workflow.[1] Prioritizes prevention of dust aerosolization.

Waste Disposal Specifications
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste . Label as "Heterocyclic Amine Solid."[1]

  • Liquid Waste: If dissolved in organic solvents, segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Cleaning: Decontaminate surfaces with 70% Ethanol or Isopropanol. The aminothiazole moiety is generally soluble in alcohols, making them effective for cleaning residues.[1]

References

  • PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link].[1]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link].[1]

Sources

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